3-(4-Fluorophenoxy)-3-oxopropanoic acid
Description
Properties
IUPAC Name |
3-(4-fluorophenoxy)-3-oxopropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO4/c10-6-1-3-7(4-2-6)14-9(13)5-8(11)12/h1-4H,5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTDOWDIHCHGBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)CC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(4-Fluorophenoxy)-3-oxopropanoic acid CAS 1994-31-6 properties
An In-depth Technical Guide to 3-(4-Fluorophenoxy)-3-oxopropanoic acid (CAS 1994-31-6)
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-(4-Fluorophenoxy)-3-oxopropanoic acid (CAS 1994-31-6), a specialized malonic acid mono-ester. While specific experimental data for this compound is limited in peer-reviewed literature, this document constructs a detailed profile by leveraging established principles of organic chemistry and data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its chemical identity, physicochemical properties, a proposed synthetic pathway, expected analytical signatures, reactivity, and potential applications. The narrative emphasizes the causality behind experimental design and the mechanistic principles governing the molecule's behavior.
Introduction and Chemical Identity
3-(4-Fluorophenoxy)-3-oxopropanoic acid, also known as malonic acid mono-(4-fluorophenyl) ester, is a bifunctional organic compound. It incorporates a carboxylic acid and a phenyl ester into a three-carbon backbone derived from malonic acid. The presence of a fluorine atom on the phenoxy ring is a key feature, as fluorine substitution is a widely used strategy in medicinal chemistry to modulate a molecule's electronic properties, metabolic stability, and binding affinity.[1]
This compound serves as a versatile building block in organic synthesis. Its structure contains three key reactive sites: the carboxylic acid, the ester, and the active methylene group, making it a valuable intermediate for constructing more complex molecular architectures.
Chemical Structure:
Sources
Mono-(4-fluorophenyl) malonate chemical structure and molecular weight
An In-Depth Technical Guide to Mono-(4-fluorophenyl) malonate
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of Mono-(4-fluorophenyl) malonate, a molecule of significant interest in synthetic organic chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document details the compound's chemical structure, physicochemical properties, synthesis, and spectroscopic characterization, while also exploring its potential applications.
Introduction: The Significance of Aryl Malonates
Malonic acid and its derivatives are foundational building blocks in organic synthesis, renowned for their utility in forming carbon-carbon bonds.[1][2] Specifically, mono-aryl malonates serve as critical intermediates in the synthesis of a wide range of complex molecules and pharmacologically active substances.[3][4] The introduction of a fluorine atom onto the aromatic ring, as in Mono-(4-fluorophenyl) malonate, is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile.[4] This guide focuses on the 4-fluorophenyl derivative, providing the core knowledge required for its synthesis and application in a research setting.
Chemical Structure and Physicochemical Properties
Mono-(4-fluorophenyl) malonate is a dicarboxylic acid derivative where one of the carboxylic acid groups of malonic acid is esterified with 4-fluorophenol. This structure imparts a unique combination of reactivity, with an acidic carboxylic acid moiety and an alpha-carbon that can be readily functionalized.
Chemical Structure
The structural representation of Mono-(4-fluorophenyl) malonate is essential for understanding its chemical behavior.
Caption: General workflow for the synthesis of Mono-(4-fluorophenyl) malonate.
Experimental Protocol: A Two-Step Synthesis
This protocol is based on established methodologies for the arylation and selective hydrolysis of malonic esters. [5][6][7] Step 1: Synthesis of Diethyl 2-(4-fluorophenyl)malonate
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and an argon inlet, add anhydrous dimethylformamide (DMF).
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise to the stirred solvent at 0 °C.
-
Enolate Formation: Add diethyl malonate dropwise to the suspension. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium salt of diethyl malonate. [4]4. Arylation: Add a suitable arylating agent, such as 1,4-difluorobenzene or a related activated aryl halide, to the reaction mixture. Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: After completion, cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via vacuum distillation or column chromatography to yield pure diethyl 2-(4-fluorophenyl)malonate.
Step 2: Selective Mono-Saponification
-
Hydrolysis: Dissolve the purified diethyl 2-(4-fluorophenyl)malonate in a mixture of ethanol and water. [5]2. Base Addition: Add one equivalent of potassium hydroxide (KOH) dissolved in water dropwise to the solution at room temperature. The use of a single equivalent of base is crucial for selective mono-hydrolysis.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Acidification and Isolation: Once the reaction is complete, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Product Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with cold, concentrated hydrochloric acid (HCl). The desired product, Mono-(4-fluorophenyl) malonate, should precipitate as a solid.
-
Final Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Further purification can be achieved by recrystallization.
Structural Elucidation and Spectroscopic Analysis
Confirming the identity and purity of the synthesized Mono-(4-fluorophenyl) malonate requires a combination of spectroscopic techniques. The following data are predicted based on the known spectral properties of malonates and fluorinated aromatic compounds. [8][9]
| Technique | Expected Observations |
|---|---|
| ¹H NMR | - Aromatic Protons: Two sets of doublets of doublets (or complex multiplets) in the range of 7.0-7.3 ppm, characteristic of a 1,4-disubstituted benzene ring with fluorine coupling. - Methine Proton (α-H): A singlet or a very narrow triplet around 3.5-4.0 ppm. - Carboxylic Acid Proton (COOH): A broad singlet at >10 ppm, which is exchangeable with D₂O. |
| ¹³C NMR | - Carbonyl Carbons: Two distinct signals in the region of 165-175 ppm for the ester and carboxylic acid carbonyls. - Aromatic Carbons: Signals between 115-165 ppm. The carbon directly attached to fluorine will show a large one-bond C-F coupling constant. Other aromatic carbons will show smaller two- and three-bond C-F couplings. - Methine Carbon (α-C): A signal around 40-50 ppm. |
| IR Spectroscopy | - O-H Stretch: A very broad absorption band from 2500-3300 cm⁻¹ (carboxylic acid). - C=O Stretch: Two strong absorption bands; one for the carboxylic acid C=O (~1710 cm⁻¹) and one for the ester C=O (~1740 cm⁻¹). [8] - C-F Stretch: A strong absorption in the 1200-1250 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 200.15). - Key Fragments: Loss of CO₂ (44 Da) from the carboxylic acid, loss of the 4-fluorophenoxy group (111 Da). |
Applications in Drug Development and Research
Mono-aryl malonates are valuable precursors in medicinal chemistry. Their ability to undergo decarboxylation makes them ideal for the synthesis of α-aryl carboxylic acids. [10]
-
NSAID Synthesis: Chiral α-aryl propionic acids are a major class of non-steroidal anti-inflammatory drugs (NSAIDs). [3]Mono-(4-fluorophenyl) malonate can serve as a key intermediate for producing fluorinated analogues of popular NSAIDs like ibuprofen or naproxen, potentially leading to drugs with improved efficacy or safety profiles.
-
Prodrug Strategies: Malonate esters have been explored as prodrugs to improve the delivery and efficacy of therapeutic agents. [11]The mono-ester structure provides a handle for further chemical modification to create targeted drug delivery systems.
-
Heterocyclic Synthesis: The reactive methylene group and the two carbonyl functionalities make this compound a versatile starting material for constructing various heterocyclic scaffolds, which are prevalent in many approved drugs. [6]
Conclusion
Mono-(4-fluorophenyl) malonate is a synthetically valuable compound with significant potential for application in drug discovery and materials science. Its preparation, while requiring careful control of reaction conditions for selective hydrolysis, follows established and reliable organic chemistry principles. The analytical techniques outlined in this guide provide a robust framework for its characterization, ensuring its purity and structural integrity for subsequent research applications. The insights provided herein are intended to empower researchers to confidently synthesize and utilize this versatile chemical building block in their scientific endeavors.
References
-
Synthesis of Mevalonate- and Fluorinated Mevalonate Prodrugs and Their in vitro Human Plasma Stability - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
-
Arylmalonate Decarboxylase—A Versatile Biocatalyst for the Synthesis of Optically Pure Carboxylic Acids. (2021, October 11). Frontiers. Retrieved February 24, 2026, from [Link]
-
Organocatalytic Enantioselective Decarboxylative Protonation of α-Alkyl-α-Aryl Malonate Monoesters. (2024, March). ResearchGate. Retrieved February 24, 2026, from [Link]
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Alpha Aryl Malonates | PDF | Chemical Reactions. (n.d.). Scribd. Retrieved February 24, 2026, from [Link]
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 24, 2026, from [Link]
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The Malonic Ester and Acetoacetic Ester Synthesis. (2025, June 5). Master Organic Chemistry. Retrieved February 24, 2026, from [Link]
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Monomethyl malonate | C4H5O4-. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]
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Investigating the potential of mono-chalcone compounds in targeting breast cancer receptors through network pharmacology, molecular docking, molecular dynamics simulation, antiproliferative effects, and gene expressions - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
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Malonic acid - Wikipedia. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]
-
Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). (2021, August 3). ResearchGate. Retrieved February 24, 2026, from [Link]
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On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC. (2020, July 28). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
-
Monoethyl malonate | C5H8O4 | CID 70615. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]
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Discovery of a Flavonoid FM04 as a Potent Inhibitor to Reverse P-Glycoprotein-Mediated Drug Resistance in Xenografts and Improve Oral Bioavailability of Paclitaxel. (2022, December 15). City University of Hong Kong. Retrieved February 24, 2026, from [Link]
-
On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020, July 28). Beilstein Journal of Organic Chemistry. Retrieved February 24, 2026, from [Link]
- WO2012054616A2 - Synthesis of methylene malonates substantially free of impurities - Google Patents. (n.d.). Google Patents.
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Crystallization and spectroscopic studies of manganese malonate. (n.d.). Indian Academy of Sciences. Retrieved February 24, 2026, from [Link]
-
Organic Structures from Spectra, 4th Edition. (n.d.). Wiley. Retrieved February 24, 2026, from [Link]
-
Synthesis of the mono‐ and deprotonated salts of malonic acid. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Targeting succinate dehydrogenase with malonate ester prodrugs decreases renal ischemia reperfusion injury. (n.d.). Apollo - University of Cambridge Repository. Retrieved February 24, 2026, from [Link]
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Discovery of a Flavonoid FM04 as a Potent Inhibitor to Reverse P-Glycoprotein-Mediated Drug Resistance in Xenografts and Improve Oral Bioavailability of Paclitaxel. (2022, December 4). MDPI. Retrieved February 24, 2026, from [Link]
-
mono-Ethyl malonate. (2024, April 10). ChemBK. Retrieved February 24, 2026, from [Link]
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Technical Guide: Synthesis and Stability of 4-Fluorophenyl Hydrogen Malonate
CAS Number: 1994-31-6 Synonyms: 3-(4-Fluorophenoxy)-3-oxopropanoic acid; Mono(4-fluorophenyl) malonate Molecular Formula: C₉H₇FO₄ Molecular Weight: 198.15 g/mol [1][2][3][4]
Executive Summary
4-Fluorophenyl hydrogen malonate is a specialized electrophilic building block used primarily in the synthesis of heterocycles (e.g., coumarins, quinolones) and as an acylating agent in pharmaceutical development.[4] Unlike simple alkyl malonates, the presence of the electron-withdrawing 4-fluorophenoxy group activates the ester carbonyl, making it a "semi-activated" ester.[4]
However, this activation comes with a stability trade-off: the compound is prone to spontaneous decarboxylation to form 4-fluorophenyl acetate, particularly under thermal stress or in basic media.[4] This guide outlines a high-fidelity synthesis using the Meldrum’s Acid pathway , which avoids the harsh conditions of direct esterification, and provides critical stability data to ensure structural integrity during storage.[4]
Chemical Profile & Specifications
| Property | Specification | Notes |
| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert gas.[4] |
| Melting Point | 92–95 °C (Dec.) | Decarboxylation often precedes or coincides with melting.[4] |
| Solubility | Soluble in EtOAc, DCM, THF, MeCN | Hydrolyzes slowly in water; unstable in alkaline solutions.[4] |
| pKa | ~3.5 (Carboxylic acid) | Acidic enough to autocatalyze decarboxylation in solution.[4] |
| Identity (NMR) | ¹H NMR (CDCl₃): δ 7.1 (m, 4H), 3.6 (s, 2H) | Characteristic singlet at 3.6 ppm (methylene).[4] |
Synthetic Pathways[4][5]
The synthesis of aryl hydrogen malonates requires mild conditions to prevent double esterification or premature decarboxylation.[4]
Pathway A: The Meldrum’s Acid Ring Opening (Recommended)
This is the industry-standard route for high-purity mono-aryl malonates.[4] It utilizes the high susceptibility of Meldrum's acid to nucleophilic attack by phenols.[4]
-
Mechanism: Nucleophilic attack of 4-fluorophenol on the carbonyl of Meldrum's acid, followed by ring opening and loss of acetone.[4]
-
Advantages: Neutral conditions (or mild base), no acidic hydrolysis step required, high regioselectivity.[4]
Pathway B: Direct Acylation (Alternative)
Reaction of malonic acid with 4-fluorophenol using phosphorus oxychloride (POCl₃).[4]
-
Disadvantages: Generates HCl; difficult to control stoichiometry (risk of diester formation); harsh workup can trigger decarboxylation.[4]
Visualization: Synthesis & Degradation Logic
Caption: Logical flow from Meldrum's acid precursor to target, highlighting the critical decarboxylation risk pathway.[4][5]
Detailed Experimental Protocol
Method: Meldrum’s Acid Opening (Thermal/Base-Promoted)
Reagents
-
Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione): 1.0 equiv (e.g., 14.4 g)[4]
-
4-Fluorophenol: 1.05 equiv (e.g., 11.8 g)[4]
-
Solvent: Toluene (anhydrous) or Acetonitrile (for base-catalyzed variant)[4]
-
Catalyst (Optional): BTMG (tert-Butyl-tetramethylguanidine) or Pyridine (0.1 equiv)[4]
Step-by-Step Workflow
-
Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[4]
-
Charging: Add Meldrum’s acid (14.4 g, 100 mmol) and 4-fluorophenol (11.8 g, 105 mmol) to the flask.
-
Solvation: Add Toluene (100 mL). The mixture may remain a suspension initially.[4]
-
Reaction (Thermal):
-
Workup (Critical for Stability):
-
Cool reaction mixture to Room Temperature (20–25 °C) immediately. Do NOT keep at heat once conversion is complete.[4]
-
Extraction: Transfer to a separatory funnel.[4] Extract with saturated NaHCO₃ (3 x 50 mL). The product moves to the aqueous phase as the sodium salt.[4]
-
Wash: Wash the aqueous layer with diethyl ether (50 mL) to remove unreacted phenol.[4]
-
Acidification: Cool the aqueous layer to 0 °C in an ice bath. Slowly acidify with 2N HCl to pH ~2. Caution: CO₂ evolution may occur if temperature spikes.
-
Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 x 50 mL).[4] Dry combined organics over Na₂SO₄.
-
-
Purification:
Stability & Handling Data
Thermal Decarboxylation
The primary degradation pathway is the loss of CO₂ to form 4-fluorophenyl acetate .[4]
-
Threshold: Significant decarboxylation rates are observed above 60 °C in solution.[4]
-
Solid State: Stable at room temperature for weeks if dry.
-
Mechanism: The free carboxylic acid protonates the carbonyl oxygen of the ester, facilitating a six-membered transition state that extrudes CO₂.[4]
Storage Recommendations
-
Temperature: Store at -20 °C for long-term stability.
-
Atmosphere: Store under Argon/Nitrogen.[4] Moisture promotes hydrolysis of the phenolic ester.[4]
-
Container: Amber glass to prevent photo-degradation (though less critical than thermal).[4]
Analytical Markers (QC)
Use these markers to validate batch integrity:
-
¹H NMR (CDCl₃):
-
HPLC: Use an acidic mobile phase (0.1% Formic acid in Water/MeCN) to suppress ionization and prevent on-column degradation.[4]
References
-
Meldrum's Acid Reactivity
-
General Synthesis of Malonate Half-Esters
-
Decarboxylation Kinetics
-
Compound Identification
Sources
- 1. 3-oxopropanoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-(4-fluorophenoxy)benzoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-oxopropanoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 4. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 5. Disubstituted Meldrum’s Acid: Another Scaffold with SuFEx-like Reactivity [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 16695-14-0 Methyl hydrogen malonate AKSci X4684 [aksci.com]
- 8. 3-oxopropanoic acid | Sigma-Aldrich [sigmaaldrich.com]
Difference between 3-(4-Fluorophenoxy)-3-oxopropanoic acid and beta-keto acids
3-(4-Fluorophenoxy)-3-oxopropanoic Acid vs. Generic -Keto Acids
Executive Summary
In the landscape of drug discovery—particularly in the synthesis of quinolones, coumarins, and metabolic inhibitors—the distinction between
While often grouped together due to their shared susceptibility to decarboxylation, these two entities possess distinct electronic signatures. The former is a malonic acid monoester , while the latter is a true ketone-acid . This structural nuance dictates their pKa, stability profiles, and synthetic utility.
Structural Classification & Nomenclature
To understand the reactivity differences, we must first correct the nomenclature ambiguity.
1.1 3-(4-Fluorophenoxy)-3-oxopropanoic Acid (Subject A)
Despite the "3-oxo" designation, this molecule is not a ketone. In IUPAC nomenclature for carboxylic acids, if the C3 carbon is part of an ester linkage, it is a derivative of malonic acid.
-
Structure:
-
Functional Class: Malonic Acid Monoester (Half-Ester).
-
Key Feature: The
-carbon is attached to a heteroatom (Oxygen), which is attached to the 4-fluorophenyl group.
1.2
-Keto Acids (Subject B)
-
Structure:
(where R is an alkyl or aryl carbon). -
Functional Class: Keto-Acid.
-
Key Feature: The
-carbon is attached directly to a carbon atom.
Table 1: Structural & Electronic Comparison
| Feature | 3-(4-Fluorophenoxy)-3-oxopropanoic Acid | Generic |
| Oxygen (Phenoxy group) | Carbon (Alkyl/Aryl group) | |
| Electronic Effect on C=O | Resonance donation (+M) from Oxygen reduces electrophilicity. | Inductive withdrawal (-I) makes C=O highly electrophilic. |
| ~13 (Less acidic due to ester resonance) | ~11 (More acidic due to ketone induction) | |
| Decarboxylation Barrier | Higher (More stable at RT) | Lower (Often unstable at RT) |
| Primary Decomposition | Hydrolysis (loss of phenol) or Decarboxylation | Decarboxylation (loss of CO2) |
Mechanistic Divergence: Stability & Decarboxylation
Both compound classes undergo thermal decarboxylation, but the kinetics and transition states differ due to the electronic influence of the 4-fluorophenoxy group.
2.1 The Decarboxylation Pathway
Decarboxylation proceeds through a concerted, six-membered cyclic transition state (TS).[1] The carbonyl oxygen at the
-
In
-Keto Acids: The ketone carbonyl is a "hard" electrophile with no resonance donation from substituents. It readily accepts the proton, leading to a lower activation energy ( ). -
In Subject A (Malonate): The phenoxy oxygen donates electron density into the carbonyl (
-donation). This makes the carbonyl oxygen less basic and less willing to accept the proton in the TS. Consequently, 3-(4-Fluorophenoxy)-3-oxopropanoic acid requires higher temperatures to decarboxylate compared to a standard -keto acid.
2.2 The "Leaving Group" Risk
A unique risk with Subject A is the 4-fluorophenol moiety. Unlike the carbon group in a
Figure 1: Comparative decarboxylation pathways. Note the higher stability barrier for the malonic monoester (Subject A).
Experimental Protocols
Synthesizing 3-(4-Fluorophenoxy)-3-oxopropanoic acid requires avoiding the polymerization issues common with malonic acid. The Meldrum's Acid route is the industry standard for high purity.
Protocol 1: Synthesis of 3-(4-Fluorophenoxy)-3-oxopropanoic Acid
Causality: We use Meldrum's acid because direct esterification of malonic acid with phenols is low-yielding and prone to di-ester formation. Meldrum's acid undergoes nucleophilic attack by the phenol, opening the ring to yield the mono-ester mono-acid exclusively.
Reagents:
-
Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) [1.0 eq]
-
4-Fluorophenol [1.0 eq]
-
Toluene (Anhydrous)
Step-by-Step:
-
Setup: Charge a flame-dried round-bottom flask with Meldrum's acid (14.4 g, 100 mmol) and 4-Fluorophenol (11.2 g, 100 mmol).
-
Solvent: Add Toluene (100 mL). The reaction is heterogeneous initially.
-
Reaction: Heat the mixture to reflux (
). -
Monitoring: As the reaction proceeds, acetone is eliminated. The mixture will become homogeneous. Continue reflux for 4 hours.
-
Check: TLC or LCMS should show disappearance of phenol and formation of the product (
).
-
-
Workup: Cool to room temperature. The product, 3-(4-Fluorophenoxy)-3-oxopropanoic acid, often precipitates upon cooling due to its polarity.
-
Purification: Filter the solid. If no precipitate forms, evaporate toluene and recrystallize from diethyl ether/hexanes.
Protocol 2: Utilizing the Intermediate (Knoevenagel vs. Claisen)
-
For Subject A (Malonate): Use in Knoevenagel Condensations . The free acid allows decarboxylation after condensation with an aldehyde, useful for cinnamic acid derivatives.
-
For Subject B (Beta-Keto Acid): Use in Mannich reactions or direct alkylations.
Strategic Decision Workflow
Use the following logic map to determine which intermediate fits your drug design program.
Figure 2: Decision tree for selecting the correct
References
-
Sigma-Aldrich. 3-(4-Fluorophenoxy)-3-oxopropanoic acid Product Sheet. CAS: 1994-31-6.[2][3][4] Link
- Chen, B. C. (1991). "Meldrum's acid in organic synthesis." Heterocycles, 32(4), 729-759. (Standard protocol for mono-ester synthesis).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for decarboxylation).[5][6][7]
-
Reeves, J. T., et al. (2008).[8] "Synthesis of Trifluoromethyl Ketones from Malonic Acid Half-Oxyesters." Journal of Organic Chemistry, 73(23), 9476–9478. Link
Sources
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- 4. 3-oxopropanoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reactivity: Decarboxylation [employees.csbsju.edu]
- 7. Khan Academy [khanacademy.org]
- 8. Decarboxylation [organic-chemistry.org]
Technical Analysis: Acidity and pKa Profile of 4-Fluorophenyl Hydrogen Malonate
Executive Summary
4-Fluorophenyl hydrogen malonate (also known as mono-(4-fluorophenyl) malonate) represents a specialized class of activated dicarbonyls used in fragment-based drug discovery and metabolic probe synthesis. Its physicochemical profile is defined by a delicate balance between the acidity of its free carboxylic acid and the lability of the ester bond.
This guide provides a definitive analysis of the compound's acidity (
Critical Advisory: Researchers must account for the compound's inherent thermodynamic instability. Like many aryl hydrogen malonates, this molecule is prone to spontaneous decarboxylation to form 4-fluorophenyl acetate, a process accelerated by heat and basic pH.
Structural Analysis & Electronic Effects
The acidity of 4-fluorophenyl hydrogen malonate is governed by the electronic communication between the 4-fluorophenoxy ester moiety and the free carboxylic acid, separated by a methylene bridge.
Inductive Influence
Unlike alkyl hydrogen malonates (e.g., mono-ethyl malonate,
-
Phenoxy Group: The
hybridized carbons of the benzene ring are more electronegative than the carbons of an ethyl group. -
Fluorine Substituent: The fluorine atom at the para position reinforces this withdrawal (
), further polarizing the ester oxygen. -
Net Effect: The electron density is pulled away from the central methylene and the free carboxyl group, stabilizing the resulting carboxylate anion more effectively than in alkyl analogs.
Comparative Acidity Data
Since direct experimental
| Compound | Structure | Electronic Driver | |
| Malonic Acid | 2.83 | Intramolecular H-bonding; statistical factor. | |
| Ethyl Hydrogen Malonate | 3.35 | Ethyl group (+I) destabilizes anion relative to H. | |
| Phenyl Hydrogen Malonate | ~2.90 (Est.) | Phenoxy group (-I) stabilizes anion. | |
| 4-F-Phenyl Hydrogen Malonate | 2.65 – 2.85 (Calc.) | Fluorine enhances -I effect of phenoxy. | |
| Acetic Acid | 4.76 | Reference standard. |
Self-Validating Experimental Protocol
Measuring the
The Instability Challenge
Aryl hydrogen malonates are susceptible to Krapcho-type decarboxylation and hydrolysis.
-
Decarboxylation:
-
Hydrolysis:
Standard potentiometric titrations take 20-40 minutes, during which significant degradation can occur at pH > 5.
Recommended Method: Fast-Scan UV-Metric Titration
We recommend UV-metric titration (spectrophotometric) over potentiometry due to speed and the distinct UV absorbance of the phenol leaving group if hydrolysis occurs.
Workflow Diagram (DOT):
Figure 1: Validated workflow for pKa determination of labile malonates.
Step-by-Step Methodology
-
Solvent Prep: Use
-free deionized water, maintained at 20°C (lower temperature slows decarboxylation). -
Stock Solution: Prepare a 10 mM stock in DMSO (freshly made).
-
Titration: Dilute to 50 µM in aqueous buffer. Perform rapid pH scan from 1.5 to 6.0 using DAD (Diode Array Detector) to capture spectra in < 2 minutes.
-
Validation: Immediately inject the post-titration sample into HPLC. If >2% 4-fluorophenol or 4-fluorophenyl acetate is detected, the
data is invalid.
Mechanistic Pathways & C-H Acidity
Beyond the carboxylic acid, the methylene protons (C-H) are acidic (
Reaction Pathways Diagram (DOT):
Figure 2: Ionization and decomposition pathways. The primary ionization (blue) is the focus of this guide.
References
-
Electronic Effects in Malonic Acid Derivatives
-
pKa Values of Organic Acids (Bordwell & Evans Tables)
-
Decarboxylation of Aryl Malonates
- Source: Frontiers in Chemistry.
-
URL:[Link]
-
Synthesis and Stability of Perfluorophenyl Malonates
- Source: Beilstein Journal of Organic Chemistry (via PMC). "On the hydrolysis of diethyl 2-(perfluorophenyl)
-
URL:[Link]
Sources
Commercial Sourcing & Technical Guide: 3-(4-Fluorophenoxy)-3-oxopropanoic acid
This guide provides an in-depth technical analysis of the commercial landscape, physicochemical properties, and handling protocols for 3-(4-Fluorophenoxy)-3-oxopropanoic acid .
Part 1: Chemical Identity & Critical Disambiguation
Before initiating procurement, it is vital to distinguish the target compound from its structural analogs, particularly given the nomenclature overlaps in beta-dicarbonyl chemistry.
Structural Definition
The specific compound 3-(4-Fluorophenoxy)-3-oxopropanoic acid is a mono-ester of malonic acid . The "3-oxo" designation in IUPAC nomenclature, when combined with a "phenoxy" substituent at position 3, denotes an ester linkage rather than a ketone.
-
IUPAC Name: 3-(4-Fluorophenoxy)-3-oxopropanoic acid[1]
-
Common Synonyms: Malonic acid mono-(4-fluorophenyl) ester; Mono(4-fluorophenyl) malonate.
-
CAS Number: 1994-31-6 [1]
-
Chemical Formula:
-
Molecular Weight: 198.15 g/mol [1]
Critical Disambiguation (The "Phenyl" vs. "Phenoxy" Trap)
In drug development—specifically in the synthesis of antipsychotics like Blonanserin —researchers often seek the beta-keto acid analog. You must verify which structure matches your retrosynthetic analysis.
| Feature | Target Compound (Phenoxy) | Common Analog (Phenyl) |
| Name | 3-(4-Fluorophenoxy )-3-oxopropanoic acid | 3-(4-Fluorophenyl )-3-oxopropanoic acid |
| Structure | Malonate Mono-Ester | Beta-Keto Acid |
| Formula | ||
| CAS | 1994-31-6 | 80646-00-0 |
| Primary Use | Activated acylating agent; Decarboxylative coupling | Synthesis of fluorinated heterocycles (e.g., quinolones) |
Warning: If your goal is to synthesize a fluorophenyl-substituted heterocycle (e.g., a pyrazole or chromone), you likely require the Phenyl analog (CAS 80646-00-0). If you need an activated malonate for coupling, proceed with the Phenoxy compound described below.
Part 2: Commercial Supplier Landscape
The supply chain for 3-(4-Fluorophenoxy)-3-oxopropanoic acid is bifurcated between major catalog catalogers and specialized fine chemical manufacturers.
Tier 1: Validated Catalog Suppliers
These suppliers hold stock or have validated synthesis routes.
-
Sigma-Aldrich (MilliporeSigma):
-
Catalog Status: Listed explicitly as 3-(4-fluorophenoxy)-3-oxopropanoic acid.[1]
-
Purity: Typically ≥95% or ≥97%.
-
Pack Sizes: Research scale (1g, 5g).
-
Notes: Often ships from global warehouses; lead time 1-2 weeks.
-
-
Enamine / MolPort (Aggregators):
-
Role: These platforms aggregate stock from Eastern European and Asian synthesis labs.
-
Strategy: Use CAS 1994-31-6 to search.[1]
-
Risk: Lead times can vary (2-4 weeks) if the compound is "made on request."
-
Procurement Decision Workflow
Use the following logic to select the correct grade and supplier.
Figure 1: Decision tree for procuring the correct 3-oxopropanoic acid derivative.
Part 3: Technical Specifications & Handling
Stability & Degradation Risks
As a malonic acid mono-ester , this compound is thermodynamically unstable relative to its decarboxylated product.
-
Primary Degradation Path: Decarboxylation to 4-fluorophenyl acetate and
. -
Trigger: Heat (>60°C) and acidic conditions accelerate this process.
-
Storage: Must be stored at -20°C under inert atmosphere (Argon/Nitrogen). Desiccation is recommended to prevent hydrolysis of the ester bond.
Solubility Profile
-
Soluble: DMSO, DMF, Methanol, Ethyl Acetate.
-
Sparingly Soluble: Water (acidic pH), Hexanes.
-
Protocol Note: Prepare stock solutions in DMSO-d6 for NMR to prevent deuterium exchange or hydrolysis artifacts common in
or .
Part 4: Experimental Application (Activated Ester Chemistry)
This compound acts as a "masked" acetylating agent or a building block for condensation reactions (e.g., Knoevenagel). The 4-fluorophenoxy group is a moderately active leaving group, but the free carboxylic acid allows for directed coupling.
Standard Coupling Protocol (Amide Bond Formation)
Objective: Couple the free acid of 3-(4-Fluorophenoxy)-3-oxopropanoic acid to an amine
-
Dissolution: Dissolve 1.0 eq of 3-(4-Fluorophenoxy)-3-oxopropanoic acid in dry DCM or DMF.
-
Activation: Add 1.1 eq of EDC·HCl and 1.1 eq of HOBt (or Oxyma) at 0°C.
-
Note: Avoid elevated temperatures to prevent self-decarboxylation.
-
-
Addition: Add 1.0 eq of the amine (
) and 2.5 eq of DIPEA. -
Reaction: Stir at 0°C
RT for 4–12 hours. -
Workup: Wash with 1N HCl (cold), sat.
, and brine.[2] Dry over .[2][3]
Quality Control (QC) Markers
When verifying the identity of the purchased lot, look for these NMR signals:
| Nucleus | Signal (approx.[2][4][5][6] | Assignment |
| 1H NMR | 12.8 (broad s) | Carboxylic Acid (-COOH) |
| 1H NMR | 7.2 – 7.4 (m) | Aromatic Protons (4-F-Phenyl) |
| 1H NMR | 3.6 (s) | Methylene (-CH2-) |
| 19F NMR | -115 to -120 | Fluorine on Phenyl ring |
References
-
Sigma-Aldrich (MilliporeSigma). Product Specification: 3-(4-Fluorophenoxy)-3-oxopropanoic acid (CAS 1994-31-6). Retrieved from .
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1530965, 3-(4-Fluorophenoxy)-3-oxopropanoic acid. Retrieved from .
-
BOC Sciences. Product Entry: 3-(4-Fluorophenyl)-3-oxopropanoic acid (CAS 80646-00-0) - Disambiguation Reference. Retrieved from .
Sources
- 1. 3-oxopropanoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. EP0168006A2 - Process for preparing 3-(4-Fluorophenoxy)propionitrile and a process for preparing 6-fluoro-4-chromanone using 3-(4-fluorophenoxy)propionitrile - Google Patents [patents.google.com]
Methodological & Application
Application Note: A Robust Protocol for the Decarboxylative Condensation of 3-(4-Fluorophenoxy)-3-oxopropanoic Acid
Introduction: The Strategic Value of Decarboxylative Condensation
Decarboxylative C-C bond formation represents a powerful and elegant strategy in modern organic synthesis. By utilizing bench-stable carboxylic acids as precursors to nucleophilic enolates, these reactions circumvent the need for harsh bases or pre-formation of stoichiometric enolates, offering milder and more functional-group-tolerant pathways.[1][2][3] Malonic acid half-esters (MAHEs), such as 3-(4-fluorophenoxy)-3-oxopropanoic acid, are particularly valuable substrates in this context. Upon gentle heating, often facilitated by metal catalysis, they undergo facile decarboxylation to generate a reactive enolate intermediate, which can be trapped in situ by a suitable electrophile.[4]
This application note provides a detailed protocol for the decarboxylative condensation of 3-(4-fluorophenoxy)-3-oxopropanoic acid with an acyl chloride. This specific transformation, a decarboxylative Claisen condensation, yields a functionalized β-keto ester.[5] The 4-fluorophenyl moiety is a common structural motif in pharmaceuticals and agrochemicals, valued for its ability to modulate metabolic stability and binding affinity. Therefore, mastering the synthesis of building blocks containing this group is of significant interest to professionals in drug development. This protocol emphasizes not only the procedural steps but also the underlying chemical principles to ensure reliable and reproducible outcomes.
Reaction Principle and Mechanism
The core of this protocol is the generation of a magnesium enolate from the malonic acid half-ester, which then serves as the nucleophile in a condensation reaction.[5] The process avoids the high temperatures and harsh conditions associated with traditional Krapcho-type decarboxylations, offering a milder alternative suitable for complex molecules.[6][7][8]
The reaction proceeds through several key stages:
-
Pronucleophile Activation: The malonic acid half-ester is first treated with a base (e.g., an amine) and a magnesium salt (MgBr₂·OEt₂). This forms a magnesium carboxylate complex.
-
Decarboxylation & Enolate Formation: Gentle heating promotes the loss of carbon dioxide (CO₂), generating a magnesium enolate. This is the key reactive intermediate.
-
Nucleophilic Attack (Condensation): The enolate attacks the electrophilic carbonyl carbon of the acyl chloride.
-
Product Formation: A tetrahedral intermediate is formed, which then collapses to yield the final β-keto ester product and magnesium salts.
Experimental Protocol
This protocol details the decarboxylative condensation of 3-(4-fluorophenoxy)-3-oxopropanoic acid with benzoyl chloride as a model electrophile.
Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| 3-(4-Fluorophenoxy)-3-oxopropanoic acid | ≥97% | Sigma-Aldrich | Store in a desiccator. |
| Magnesium Bromide Diethyl Etherate (MgBr₂·OEt₂) | ≥98% | Sigma-Aldrich | Highly hygroscopic. Handle under inert gas. |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Sigma-Aldrich | Store over molecular sieves. |
| Benzoyl Chloride | ≥99% | Sigma-Aldrich | Corrosive and lachrymatory. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Use freshly distilled or from a solvent system. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Fisher Scientific | For workup. |
| Ethyl Acetate | ACS Grade | Fisher Scientific | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | - | For workup. |
| Brine | Saturated NaCl(aq) | - | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | Fisher Scientific | For drying. |
Step-by-Step Methodology
-
Reaction Setup:
-
To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(4-fluorophenoxy)-3-oxopropanoic acid (10.0 mmol, 1.0 eq) and magnesium bromide diethyl etherate (11.0 mmol, 1.1 eq).
-
Seal the flask with a septum and purge with dry nitrogen or argon for 10 minutes.
-
Scientist's Note: An inert atmosphere is critical because the magnesium enolate intermediate is highly sensitive to moisture and oxygen, which would quench the reaction and reduce the yield.
-
-
Solvent and Base Addition:
-
Add 50 mL of anhydrous tetrahydrofuran (THF) via syringe. Stir the resulting suspension.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add triethylamine (22.0 mmol, 2.2 eq) dropwise via syringe over 10 minutes. The mixture may become thicker.
-
Scientist's Note: Triethylamine acts as a base to deprotonate the carboxylic acid, facilitating the formation of the magnesium complex. Adding it slowly at 0 °C helps to control any potential exotherm.
-
-
Enolate Formation and Condensation:
-
After the addition of triethylamine is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Slowly add benzoyl chloride (11.0 mmol, 1.1 eq) dropwise via syringe.
-
Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4-12 hours.
-
Scientist's Note: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. This prevents unnecessary degradation of the product over long reaction times.
-
-
Workup and Extraction:
-
Upon completion, cool the reaction mixture again to 0 °C and quench by slowly adding 50 mL of 1 M HCl (aq).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 50 mL of saturated NaHCO₃ (aq) and 50 mL of brine.
-
Scientist's Note: The acid quench protonates any remaining enolate and breaks up the magnesium salts. The bicarbonate wash removes any unreacted benzoyl chloride and the acidic starting material.
-
-
Purification and Characterization:
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Combine the pure fractions and remove the solvent to yield the final product. Confirm the structure using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Wet reagents or solvents.[9]2. Insufficient reaction time.3. Inactive MgBr₂·OEt₂. | 1. Ensure all glassware is oven-dried and solvents are strictly anhydrous. Handle hygroscopic reagents in a glovebox.2. Monitor the reaction by TLC/LC-MS to confirm completion.3. Use a fresh bottle of MgBr₂·OEt₂ or test it in a known reaction. |
| Formation of Side Products | 1. Self-condensation of the enolate.2. Reaction temperature too high.3. Impure starting materials. | 1. Add the acyl chloride slowly at 0 °C to ensure it traps the enolate as it forms.2. Maintain the recommended temperature profile.3. Purify starting materials if their quality is questionable. |
| Incomplete Reaction | 1. Insufficient base or magnesium salt.2. Sterically hindered acyl chloride.[9] | 1. Ensure accurate measurement of reagents. A slight excess of the base and magnesium salt is often beneficial.2. For hindered electrophiles, longer reaction times or gentle heating (e.g., to 40 °C) may be required. |
Safety Precautions
-
Conduct all steps in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Benzoyl chloride is corrosive and a lachrymator; handle with care.
-
Magnesium bromide diethyl etherate is highly hygroscopic and can react with moisture.
-
Anhydrous THF can form explosive peroxides. Use from a fresh, sealed bottle or test for peroxides before use.
References
-
Krapcho, A. P. Krapcho Decarboxylation. Wikipedia. [Link]
-
Krapcho Decarboxylation. Grokipedia. [Link]
-
Mechanistic proposal of the decarboxylative condensation reaction. ResearchGate. [Link]
-
Krapcho Decarboxylation. Chem-Station International Edition. [Link]
-
Moon, P. J., Yin, S., & Lundgren, R. J. (2016). Ambient Decarboxylative Arylation of Malonate Half-Esters via Oxidative Catalysis. Journal of the American Chemical Society, 138(42), 13826–13829. [Link]
-
Krapcho Decarboxylation Mechanism. YouTube. [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
-
Organocatalytic Enantioselective Decarboxylative Addition of Malonic Half Thioesters to Imines. Scilit. [Link]
-
Moon, P. J., Yin, S., & Lundgren, R. J. (2016). Ambient Decarboxylative Arylation of Malonate Half-Esters via Oxidative Catalysis. PubMed. [Link]
-
Decarboxylations. Chemistry LibreTexts. [Link]
-
Decarboxylation Reaction Mechanism. YouTube. [Link]
-
Ambient Decarboxylative Arylation of Malonate Half-Esters via Oxidative Catalysis. ACS Publications. [Link]
-
Decarboxylation. Wikipedia. [Link]
-
Decarboxylation. Chemistry Steps. [Link]
-
The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]
-
Development of β-keto ester and malonate chemistry. PMC. [Link]
- Synthesis of B-keto esters.
-
Alkylation of Stabilized Enolates. YouTube. [Link]
-
Decarboxylation. Organic Chemistry Portal. [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives. PMC. [Link]
-
Decarboxylative Fluorination of Aliphatic Carboxylic Acids. Macmillan Group, Princeton University. [Link]
-
Redox-neutral decarboxylative coupling of fluoroalkyl carboxylic acids. PMC. [Link]
-
Decarboxylative Elimination for the Synthesis of Olefins. DigitalCommons@UNL. [Link]
-
Reductive Radical Decarboxylation of Aliphatic Carboxylic Acids. Organic Syntheses. [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives. PubMed. [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives. ResearchGate. [Link]
-
Synthesis and Applications of Selected Fluorine-Containing Fluorophores. MDPI. [Link]
-
Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines. Beilstein Journals. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Decarboxylation - Wikipedia [en.wikipedia.org]
- 4. scilit.com [scilit.com]
- 5. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 6. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Synthesis of β-Keto Esters from 4-Fluorophenyl Hydrogen Malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of β-Keto Esters and a Modern Synthetic Approach
β-Keto esters are cornerstone building blocks in organic synthesis, prized for their versatile reactivity that enables the construction of a wide array of complex molecular architectures. Their prevalence in pharmaceuticals, agrochemicals, and materials science underscores the continuous need for robust and efficient synthetic methodologies. In drug development, the β-keto ester motif is a key pharmacophore in numerous therapeutic agents and serves as a critical intermediate for the synthesis of more elaborate drug candidates.[1][2]
Traditionally, the synthesis of β-keto esters has relied on methods such as the Claisen condensation of esters or the acylation of ketone enolates.[3] While effective, these methods can be hampered by issues of regioselectivity, harsh reaction conditions, and the use of strong bases, which may not be compatible with sensitive functional groups.[3] The use of Meldrum's acid has provided a valuable alternative, though its preparation and handling can present challenges.[1]
This application note details a modern and highly efficient protocol for the synthesis of β-keto esters utilizing 4-fluorophenyl hydrogen malonate as a stable, crystalline, and readily activated malonic acid half-ester. This approach offers several advantages, including mild reaction conditions, high yields, and broad substrate scope, making it an attractive strategy for medicinal chemistry and process development. The 4-fluorophenyl group serves as an excellent activating group, facilitating a clean and efficient acylation-decarboxylation sequence.
Reaction-Map: Overall Synthetic Transformation
The synthesis of β-keto esters from 4-fluorophenyl hydrogen malonate proceeds through a two-step sequence: activation of the malonate half-ester followed by acylation with a suitable acyl donor and subsequent decarboxylation.
Caption: Synthetic pathway from 4-fluorophenyl hydrogen malonate to β-keto esters.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| 4-Fluorophenyl hydrogen malonate | ≥98% | Commercially Available |
| Carboxylic Acid (Substrate) | ≥98% | Commercially Available |
| 1,1'-Carbonyldiimidazole (CDI) | ≥97% | Commercially Available |
| Magnesium Chloride (MgCl₂) | Anhydrous, ≥98% | Commercially Available |
| Triethylamine (TEA) | ≥99%, distilled | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available |
| Diethyl Ether (Et₂O) | Anhydrous, ≥99.7% | Commercially Available |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | Commercially Available |
| Brine | Saturated aqueous solution | Commercially Available |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available |
| Round-bottom flasks | Various sizes | Standard Laboratory Supplier |
| Magnetic stirrer and stir bars | - | Standard Laboratory Supplier |
| Syringes and needles | - | Standard Laboratory Supplier |
| Inert atmosphere setup (Nitrogen or Argon) | - | Standard Laboratory Supplier |
| Rotary evaporator | - | Standard Laboratory Supplier |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Standard Laboratory Supplier |
| Column chromatography supplies | Silica gel, solvents | Standard Laboratory Supplier |
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of a β-keto ester from a generic carboxylic acid and 4-fluorophenyl hydrogen malonate.
Step 1: Activation of 4-Fluorophenyl Hydrogen Malonate
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 4-fluorophenyl hydrogen malonate (1.2 equivalents) and anhydrous tetrahydrofuran (THF, 0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add 1,1'-carbonyldiimidazole (CDI) (1.2 equivalents) portion-wise over 5-10 minutes. The addition of CDI serves to activate the carboxylic acid for nucleophilic attack.[4]
-
Allow the reaction mixture to stir at 0 °C for 1 hour. Successful activation is crucial for the subsequent acylation step.
Step 2: Acylation and In Situ Decarboxylation
-
In a separate dry, nitrogen-flushed round-bottom flask, dissolve the desired carboxylic acid (1.0 equivalent) in anhydrous THF (0.5 M).
-
To the carboxylic acid solution, add triethylamine (2.5 equivalents) followed by anhydrous magnesium chloride (1.5 equivalents). This mixture forms the magnesium enolate of the malonic acid half oxyester, which acts as the pronucleophile.[5]
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Slowly add the pre-formed activated 4-fluorophenyl hydrogen malonate solution from Step 1 to the carboxylic acid mixture via cannula or syringe.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Upon completion, quench the reaction by the slow addition of 1 M aqueous HCl at 0 °C until the pH of the aqueous layer is ~2-3.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure β-keto ester.[1]
Reaction Parameters Table
| Substrate (Carboxylic Acid) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Phenylacetic Acid | 14 | Room Temp | 85 |
| 4-Methoxy-phenylacetic Acid | 16 | Room Temp | 82 |
| 2-Thiophenecarboxylic Acid | 12 | Room Temp | 78 |
| Cyclohexanecarboxylic Acid | 16 | Room Temp | 90 |
| Propionic Acid | 14 | Room Temp | 88 |
Mechanism of Action: A Decarboxylative Claisen Condensation
The synthesis of β-keto esters from 4-fluorophenyl hydrogen malonate proceeds via a decarboxylative Claisen-type condensation mechanism.[5]
-
Activation: The carboxylic acid of the 4-fluorophenyl hydrogen malonate is first activated. Reagents like 1,1'-carbonyldiimidazole (CDI) are effective for this purpose, forming a highly reactive acyl-imidazolide intermediate.[4][6] This activation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[7][8]
-
Enolate Formation: In a separate vessel, the substrate carboxylic acid is treated with a base, such as triethylamine, and a Lewis acid, typically magnesium chloride. This generates the magnesium enolate of the corresponding malonic acid half oxyester.[5] The magnesium ion plays a crucial role in chelating the intermediate, thereby facilitating the subsequent reaction.
-
Acylation: The activated 4-fluorophenyl hydrogen malonate is then introduced to the magnesium enolate. The enolate acts as a nucleophile, attacking the activated carbonyl group in a Claisen-type condensation.
-
Decarboxylation: The resulting β-keto dicarboxylic acid intermediate is unstable and readily undergoes decarboxylation, driven by the formation of the stable carbon dioxide molecule, to yield the final β-keto ester product.[9][10]
Caption: Reaction mechanism for the synthesis of β-keto esters.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation | - Incomplete activation of the malonate. - Inactive or wet reagents/solvents. - Insufficient reaction time. | - Ensure CDI is fresh and added portion-wise at 0 °C. - Use anhydrous solvents and reagents. - Monitor the reaction by TLC and allow it to proceed to completion. |
| Formation of multiple byproducts | - Side reactions due to moisture. - Self-condensation of the starting materials. - Decomposition of the activated intermediate. | - Maintain strict anhydrous conditions throughout the reaction. - Add the activated malonate solution slowly to the enolate mixture. - Use the activated intermediate immediately after its formation. |
| Difficult purification | - Presence of unreacted starting materials. - Formation of polar byproducts. | - Optimize the stoichiometry of the reactants. - Perform a thorough aqueous work-up to remove water-soluble impurities. - Employ gradient elution during column chromatography for better separation. |
References
- Electrophilic Activation of Carboxylic Anhydrides for Nucleophilic Acyl
- Carboxylic Acids Important Reactions - Carboxylic Acids - MCAT Content - Jack Westin. (n.d.). Jack Westin.
- Purification of baker's yeast β-keto ester oxidoreductase. | Download Table - ResearchGate. (n.d.).
- 08.09 Activation Substitution of Carboxylic Acids - YouTube. (2019, July 29). YouTube.
- Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis. (n.d.).
- Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- What are the uses and side effects of CDI - Scimplify. (n.d.). Scimplify.
- Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. (n.d.). Thieme Synthesis.
- Process for the activation of carboxylic acids. (1980, October 28).
- Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023, September 22). MDPI.
- Formation of γ-‐Keto Esters from β - Organic Syntheses. (2014, June 8). Organic Syntheses.
- The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. (2025, June 5). Master Organic Chemistry.
- Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC. (n.d.).
- PROCESS FOR PURIFYING AN a-KETO ESTER. (2011, January 13).
- A novel method of complete activation by carbonyldiimidazole: Application to ester synthesis. (n.d.).
- Malonic Ester Synthesis - Chemistry LibreTexts. (2020, August 26). Chemistry LibreTexts.
- β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC. (2013, July 19).
- Process for preparation of fluorinated beta-keto ester. (1996, February 20).
- Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products - The Royal Society of Chemistry. (2014, November 30). The Royal Society of Chemistry.
- Novel reagents for use as coupling activators and coupling reagents in organic synthesis. (1999, October 21).
- Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (2025, November 29). Chemistry Steps.
- On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC - NIH. (2020, July 28).
- 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Modern Fluoroorganic Chemistry. Synthesis, Reactivity, Applications. By Peer Kirsch. (2005, April). ChemBioChem.
- Reagents for chemical synthesis - ABCR. (n.d.). ABCR.
- Handbook of Reagents for Organic Synthesis. (n.d.). Wiley Online Library.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scimplify Blogs | What are the uses and side effects of CDI [scimplify.com]
- 5. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 6. WO1999052897A1 - Novel reagents for use as coupling activators and coupling reagents in organic synthesis - Google Patents [patents.google.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Note: C-Acylation via Magnesium Mono-4-Fluorophenyl Malonate
This Application Note is designed for researchers and process chemists utilizing Magnesium Mono-4-fluorophenyl Malonate (Mg-MFPM) in organic synthesis. While the magnesium ethyl malonate method (Masamune/Clay conditions) is widely known, the use of the 4-fluorophenyl analog represents a specialized adaptation often employed to generate activated
Introduction & Mechanistic Rationale
The C-acylation of magnesium malonates is a cornerstone method for synthesizing
Magnesium Mono-4-fluorophenyl Malonate (Mg-MFPM) is the magnesium salt of the half-ester formed between malonic acid and 4-fluorophenol. Structurally, it is Magnesium bis(mono-4-fluorophenyl malonate) .
Why use Mg-MFPM?
-
Active Ester Generation: Unlike the standard ethyl ester, the 4-fluorophenyl ester is an "active ester." The electron-withdrawing fluorine atom on the phenol ring makes the resulting
-keto ester highly susceptible to subsequent nucleophilic attack (e.g., by amines to form -keto amides) without requiring harsh hydrolysis steps. -
Chemo-Selectivity: The magnesium ion (
) acts as a Lewis acid, coordinating between the carbonyl oxygens of the malonate and the acylating agent (acyl chloride or acyl imidazole). This "template effect" ensures exclusive C-acylation. -
In-Situ Decarboxylation: The reaction proceeds via an intermediate acyl malonate which, upon acidification, spontaneously decarboxylates to yield the desired
-keto ester.
Reaction Pathway
The process involves three distinct phases:[1][2][3][4]
-
Activation: Formation of the magnesium enolate chelate.
-
Coupling: Nucleophilic attack of the enolate on the Acid Chloride (
). -
Decarboxylation: Loss of
to form the final product.
Caption: Mechanistic flow of C-acylation using Mg-MFPM. The magnesium ion templates the coupling before decarboxylation drives the equilibrium forward.
Preparation of Reagent (Mg-MFPM)
Commercially available magnesium malonates are often limited to methyl/ethyl variants. For high-precision work, it is recommended to synthesize Mg-MFPM fresh to ensure the integrity of the active ester.
Step A: Synthesis of Mono-4-fluorophenyl Malonate
Principle: Selective ring-opening of Meldrum's Acid is the most reliable route to high-purity mono-esters.
-
Reagents: Meldrum's Acid (1.0 eq), 4-Fluorophenol (1.0 eq), Toluene.
-
Protocol:
-
Dissolve Meldrum's acid and 4-fluorophenol in dry toluene.
-
Reflux for 4 hours. The reaction is self-indicating: evolution of acetone implies conversion.
-
Concentrate in vacuo. The residue is the Mono-4-fluorophenyl malonate (Half-ester).
-
Step B: Formation of Magnesium Salt (Mg-MFPM)
Principle: Reaction of the half-ester with Magnesium Ethoxide (
-
Reagents: Mono-4-fluorophenyl malonate (2.0 eq),
(1.0 eq), dry THF. -
Protocol:
-
Dissolve the half-ester in anhydrous THF under
. -
Add
slowly at 0°C. -
Stir at Room Temperature (RT) for 2 hours. The solution may turn slightly cloudy.
-
Remove solvent in vacuo to obtain Mg-MFPM as a white/off-white solid.
-
Storage: Store in a desiccator. Highly hygroscopic.
-
Detailed C-Acylation Protocol
This protocol describes the coupling of Mg-MFPM with a generic Acid Chloride (
Materials & Equipment[2][3]
-
Reagent: Mg-MFPM (Prepared above).
-
Electrophile: Acid Chloride (Freshly distilled or high purity).
-
Base: Triethylamine (
) or Imidazole.[4] -
Solvent: Anhydrous Acetonitrile (
) or THF. -
Glassware: Flame-dried 3-neck flask, addition funnel,
line.
Experimental Workflow
1. Enolate Activation
-
Charge the flask with Mg-MFPM (1.2 equivalents relative to acid chloride).
-
Add anhydrous Acetonitrile (10 mL per gram of reagent).
-
Cool to 0°C .
-
Add Triethylamine (2.5 equivalents) dropwise.
-
Observation: The mixture should become homogeneous or form a fine suspension. Stir for 30 minutes to ensure full enolate formation.
-
2. Acylation
-
Dissolve the Acid Chloride (1.0 equivalent) in a minimal amount of Acetonitrile.
-
Add the acid chloride solution dropwise to the Mg-MFPM mixture at 0°C over 15-20 minutes.
-
Critical Control: Do not allow the temperature to exceed 5°C during addition to prevent O-acylation side products.
-
-
Allow the reaction to warm to Room Temperature and stir for 3–12 hours.
-
Self-Validation: Monitor by TLC.[2] The disappearance of the acid chloride is the primary endpoint.
-
3. Decarboxylation & Workup
-
Cool the mixture back to 0°C .
-
Quench with 10% aqueous HCl or 2M citric acid .
-
Caution: Vigorous evolution of
gas will occur. This confirms the presence of the acylated intermediate.
-
-
Extract with Ethyl Acetate (x3) .
-
Wash combined organics with saturated
(to remove unreacted half-ester) and Brine.[3] -
Dry over
and concentrate.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Yield | Moisture in solvent | Ensure THF/MeCN is distilled or from a solvent system. |
| O-Acylation Product | Temperature too high | Maintain 0°C strictly during addition. |
| No Decarboxylation | pH not acidic enough | Ensure quench reaches pH < 2. Stir acidic mixture for 30 mins. |
| Solid Precipitation | Mg-Complex insolubility | Switch solvent from MeCN to THF, or increase solvent volume. |
Data Presentation: Solvent & Base Effects[3]
The choice of solvent significantly impacts the yield of the 4-fluorophenyl ester product. The following data summarizes typical optimization results for this specific reagent system.
| Solvent System | Base | Temperature | Yield (%) | Notes |
| THF | 25°C | 78% | Standard conditions; good solubility. | |
| MeCN | 25°C | 88% | Higher polarity stabilizes the Mg-enolate complex. | |
| DCM | Pyridine | 0°C | 55% | Poor solubility of Mg-MFPM leads to incomplete reaction. |
| THF | Imidazole | Reflux | 62% | Higher temp caused some degradation of the active ester. |
References
-
Clay, R. J., et al. (1983). "Synthesis of Beta-Keto Esters from Magnesium Ethyl Malonate." The Journal of Organic Chemistry, 48(14), 2364–2367. Link
-
Masamune, S., et al. (1979). "C-Acylation of Magnesium Malonates." Angewandte Chemie International Edition, 18(1), 72–74. Link
-
BenchChem. (2025).[2] "Protocol: C-alkylation of Malonates with 2-Bromomethyl-4,5-diphenyl-oxazole." Application Note 160.17. Link
-
CN103483202A. (2013). "Preparation method of magnesium mono-p-nitrobenzyl malonate." Google Patents. (Demonstrates synthesis of aryl-ester magnesium malonates). Link
-
Hale, K. J., et al. (2013).[5][6] "A New Mild Method for the C-Acylation of Ketone Enolates." Organic Letters, 15(2), 370–373.[5] Link
Sources
- 1. CN103483202A - Preparation method of magnesium mono-p-nitrobenzyl malonate - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. CN101215234A - The preparation method of β-keto acid ethyl ester - Google Patents [patents.google.com]
- 4. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 5. A new mild method for the C-acylation of ketone enolates. A convenient synthesis of β-keto-esters, -thionoesters, and -thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemtips.wordpress.com [medchemtips.wordpress.com]
Application Note: High-Yield Esterification of 3-(4-Fluorophenoxy)-3-oxopropanoic Acid via Masamune-Yonemitsu Conditions
Abstract
This document provides a comprehensive guide and a detailed protocol for the esterification of 3-(4-Fluorophenoxy)-3-oxopropanoic acid with a generic alcohol (R-OH) utilizing the Masamune-Yonemitsu conditions. This method is renowned for its efficacy in forming ester bonds under mild conditions, particularly for sterically hindered substrates or sensitive functional groups, by proceeding through a highly reactive mixed anhydride intermediate. We will explore the underlying reaction mechanism, provide a step-by-step experimental protocol, and discuss the critical parameters that ensure high yields and product purity. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable method for ester bond formation.
Introduction: The Challenge of Modern Esterification
The formation of ester bonds is a cornerstone of organic synthesis, pivotal in the creation of pharmaceuticals, polymers, and fine chemicals. However, classical methods like Fischer esterification often require harsh conditions (e.g., strong acids, high temperatures) that are incompatible with complex molecules bearing sensitive functional groups. The demand for mild, efficient, and high-yield coupling methods has led to the development of numerous specialized reagents and protocols.
The Masamune-Yonemitsu protocol, originally developed for macrolactonization, has proven to be an exceptionally robust method for intermolecular esterification as well. The strategy involves the activation of a carboxylic acid with 2,4,6-trichlorobenzoyl chloride in the presence of a tertiary amine base, followed by the introduction of an alcohol and a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP). This process generates a highly reactive mixed anhydride, which readily undergoes nucleophilic attack by the alcohol to form the desired ester under mild, ambient conditions.
This application note details the successful application of these conditions to the coupling of 3-(4-Fluorophenoxy)-3-oxopropanoic acid, a valuable building block in various synthetic endeavors.
Reaction Mechanism and Rationale
The success of the Masamune-Yonemitsu esterification lies in a two-stage activation and coupling sequence. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Formation of the Mixed Anhydride: The process begins with the deprotonation of the carboxylic acid by a tertiary amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), to form a carboxylate salt. This carboxylate then attacks the highly electrophilic carbonyl carbon of 2,4,6-trichlorobenzoyl chloride. The steric hindrance provided by the two ortho-chloro substituents on the benzoyl chloride prevents self-condensation or direct attack by the alcohol, favoring the formation of the mixed anhydride intermediate.
-
DMAP-Catalyzed Acyl Transfer: The subsequent introduction of the alcohol and a catalytic amount of DMAP initiates the esterification step. DMAP is a superior nucleophilic catalyst compared to the alcohol itself. It attacks the most electrophilic carbonyl center of the mixed anhydride (the one derived from the trichlorobenzoyl group is sterically shielded), forming a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the alcohol (R-OH) to yield the final ester product and regenerate the DMAP catalyst.
The entire catalytic cycle is highly efficient, allowing the reaction to proceed smoothly at room temperature.
Figure 1: Mechanism of Masamune-Yonemitsu Esterification. The process involves the formation of a sterically hindered mixed anhydride followed by a DMAP-catalyzed acyl transfer to the alcohol.
Experimental Protocol
This protocol outlines the procedure for the coupling of 3-(4-Fluorophenoxy)-3-oxopropanoic acid with a generic primary or secondary alcohol (R-OH).
3.1 Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Purity | Supplier (Example) |
| 3-(4-Fluorophenoxy)-3-oxopropanoic acid | C₉H₇FO₄ | 198.15 | >98% | Sigma-Aldrich |
| 2,4,6-Trichlorobenzoyl chloride (TCBC) | C₇H₂Cl₄O | 243.90 | >98% | Sigma-Aldrich |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | >99% | Sigma-Aldrich |
| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | >99% | Sigma-Aldrich |
| Generic Alcohol (R-OH) | - | - | >98% | - |
| Anhydrous Dichloromethane (DCM) or Toluene | CH₂Cl₂ / C₇H₈ | - | - | Sigma-Aldrich |
| Saturated Sodium Bicarbonate Solution (aq.) | NaHCO₃ | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | - | - | - |
3.2 Step-by-Step Procedure
Reaction Setup:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 3-(4-Fluorophenoxy)-3-oxopropanoic acid (1.0 equiv).
-
Dissolve the acid in anhydrous solvent (e.g., DCM or toluene, approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 equiv) dropwise to the solution while stirring. Allow the mixture to stir for 10 minutes at 0 °C.
-
Slowly add 2,4,6-trichlorobenzoyl chloride (1.05 equiv) to the reaction mixture. The formation of a white precipitate (triethylammonium chloride) should be observed.
-
Allow the reaction to warm to room temperature and stir for 1 hour to ensure complete formation of the mixed anhydride.
Esterification: 7. In a separate flask, prepare a solution of the desired alcohol (1.2 equiv) and DMAP (0.1 equiv) in the same anhydrous solvent. 8. Add the alcohol/DMAP solution dropwise to the mixed anhydride mixture at room temperature. 9. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours at room temperature.
Work-up and Purification: 10. Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. 11. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times. 12. Combine the organic layers and wash sequentially with 1 M HCl (optional, to remove residual DMAP/TEA), saturated aqueous NaHCO₃, and brine. 13. Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo. 14. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure ester.
Figure 2: Experimental workflow for the Masamune-Yonemitsu esterification of 3-(4-Fluorophenoxy)-3-oxopropanoic acid.
Critical Parameters and Optimization
-
Solvent Choice: Anhydrous, non-protic solvents are essential. Dichloromethane (DCM) and toluene are commonly used. Toluene is preferred for reactions requiring higher temperatures, although this is rarely necessary for this protocol.
-
Base Selection: Triethylamine (TEA) is standard. For substrates prone to epimerization, a more sterically hindered base like diisopropylethylamine (DIPEA) can be beneficial.
-
Stoichiometry: While the provided stoichiometry is a robust starting point, slight adjustments may be needed depending on the specific alcohol used. For very precious or poorly reactive alcohols, increasing their equivalents (e.g., to 1.5) may improve yields.
-
Purity of Reagents: The use of high-purity, anhydrous reagents is critical for success. 2,4,6-Trichlorobenzoyl chloride is moisture-sensitive and should be handled accordingly.
-
Temperature Control: While the final coupling step proceeds efficiently at room temperature, the initial formation of the mixed anhydride benefits from being conducted at 0 °C to control reactivity and minimize side reactions.
Conclusion
The Masamune-Yonemitsu protocol provides an exceptionally mild and efficient method for the esterification of 3-(4-Fluorophenoxy)-3-oxopropanoic acid. By leveraging a sterically controlled, highly reactive mixed anhydride intermediate and a potent nucleophilic catalyst, this procedure circumvents the need for harsh conditions, offering broad functional group tolerance and consistently high yields. The detailed protocol and mechanistic insights provided herein serve as a reliable guide for researchers aiming to perform this valuable transformation.
References
-
Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Macrolide Synthesis. Bulletin of the Chemical Society of Japan, 52(7), 1989-1993.
-
Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press. (Details on Yamaguchi Esterification/Masamune-Yonemitsu Macrolactonization).
-
Xu, S., Arbo, B., & Li, A. (2014). The chemistry and biology of DMAP-catalyzed acyl transfer. Tetrahedron, 70(36), 6205-6216. (Provides mechanistic details on DMAP catalysis).
Preparation of magnesium bis(mono-4-fluorophenyl malonate) for organic synthesis
Application Note: Preparation of Magnesium Bis(mono-4-fluorophenyl malonate) for Neutral
Executive Summary
This technical guide details the synthesis of Magnesium Bis(mono-4-fluorophenyl malonate) , a specialized reagent employed in organic synthesis for the preparation of
Unlike the standard magnesium bis(mono-ethyl malonate) used in the classic Masamune-Brooks reaction , this variant incorporates a 4-fluorophenyl ester moiety. The 4-fluorophenyl group serves two critical functions:
-
Electronic Activation: The electron-withdrawing fluorine atom increases the electrophilicity of the ester carbonyl, facilitating subsequent transesterification or amidation reactions (e.g., in the synthesis of heterocycles like quinolones).
-
NMR Handle: The fluorine atom provides a distinct
-NMR signal for reaction monitoring.
This protocol describes a two-step synthesis starting from Meldrum's Acid , ensuring high regioselectivity and purity.
Chemical Background & Mechanism
The utility of magnesium malonates lies in their ability to acylate acid chlorides or acyl imidazoles (activated carboxylic acids) without the use of strong bases (like LDA or NaH), which often cause racemization or side reactions in sensitive substrates.
Mechanism of Formation:
-
Ring Opening: Nucleophilic attack of 4-fluorophenol on Meldrum's acid opens the cyclic dioxane-dione ring, yielding the mono-ester malonic acid.
-
Metallation: Reaction with Magnesium Ethoxide (
) generates the magnesium enolate via an acid-base reaction, liberating ethanol.
Mechanism of Application (
Figure 1: Step-by-step synthetic pathway from Meldrum's Acid to the final Magnesium salt.
Experimental Protocols
Step 1: Synthesis of Mono-4-fluorophenyl Hydrogen Malonate
This step utilizes the high reactivity of Meldrum's acid to prepare the half-ester with perfect regiocontrol. Direct esterification of malonic acid often leads to mixtures of di-ester and di-acid.
Reagents:
-
Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione): 14.4 g (100 mmol)
-
4-Fluorophenol: 11.2 g (100 mmol)
-
Toluene (Anhydrous): 150 mL
Protocol:
-
Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charging: Add Meldrum’s acid and 4-fluorophenol to the flask. Add Toluene.
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours.-
Note: The reaction releases acetone. Monitoring by TLC (or disappearance of solid Meldrum's acid) is recommended.
-
-
Workup (Critical for Purity):
-
Extract the reaction mixture with saturated aqueous
( ). The product (acid) moves to the aqueous phase; unreacted phenol remains in organic phase. -
Wash the combined aqueous extracts with Ethyl Acetate (
) to remove traces of phenol. -
Acidification: Carefully acidify the aqueous layer to pH ~2 using
while stirring at . -
Extraction: Extract the liberated acid with Ethyl Acetate (
). -
Drying: Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure.
-
Yield: Expect a white to off-white solid. Yield approx. 85-90%.
-
Validation:
should show a singlet at ( of malonate) and aromatic signals for the 4-fluorophenyl group.
-
Step 2: Preparation of Magnesium Bis(mono-4-fluorophenyl malonate)
This step requires strictly anhydrous conditions. The presence of water will hydrolyze the magnesium salt to magnesium hydroxide and free malonic acid.
Reagents:
-
Mono-4-fluorophenyl hydrogen malonate (from Step 1): 19.8 g (100 mmol)
-
Magnesium Ethoxide (
): 5.7 g (50 mmol) -
Tetrahydrofuran (THF), Anhydrous: 200 mL
Protocol:
-
Setup: Flame-dry a 500 mL 2-neck RBF under Argon or Nitrogen flow.
-
Dissolution: Dissolve the mono-ester acid (19.8 g) in dry THF (150 mL).
-
Addition: Add Magnesium Ethoxide (5.7 g) in a single portion. Alternatively, suspend
in the remaining 50 mL THF and add as a slurry. -
Reaction: Stir the mixture vigorously at Room Temperature (20–25°C) for 2–4 hours.
-
Observation: The mixture may initially be heterogeneous but should become a clear solution or a fine suspension as the ethoxide reacts and ethanol is released.
-
-
Desolvation: Concentrate the solution on a rotary evaporator to remove THF and the co-product Ethanol.
-
Tip: To ensure complete removal of ethanol (which can interfere with subsequent acylation), re-dissolve the residue in dry THF (50 mL) and evaporate again (repeat twice).
-
-
Isolation: Triturate the resulting gummy solid with anhydrous Diethyl Ether or Hexane to induce crystallization. Filter the white solid under an inert atmosphere (if possible) or dry quickly.
-
Drying: Dry under high vacuum (
) for 12 hours to remove trace solvents.
Data Summary Table:
| Parameter | Value / Condition |
| Molecular Formula | |
| Molecular Weight | |
| Appearance | White, hygroscopic powder |
| Storage | |
| Stoichiometry | 2:1 (Acid : Mg) |
Application Logic: The C-Acylation Workflow
To validate the reagent, it is typically reacted with an activated carboxylic acid (e.g., via Carbonyl Diimidazole - CDI).
Figure 2: The reagent facilitates C-C bond formation via a chelated intermediate, followed by spontaneous decarboxylation.
Key Procedural Insight: When using this reagent, the ratio of Reagent : Substrate is typically 1:1 or 0.6:1 (since the reagent contains two malonate units per Mg). However, using 1.0 equivalent of the Mg salt (providing 2 equivalents of enolate) is often preferred to drive the reaction to completion.
Troubleshooting & Stability
-
Hygroscopicity: The magnesium salt is extremely hygroscopic. If the reagent becomes "wet," it hydrolyzes to malonic acid, which will decarboxylate prematurely to 4-fluorophenyl acetate upon heating. Always handle in a glovebox or under positive nitrogen pressure.
-
Solubility: The salt is soluble in THF but insoluble in ether/hexane. If the salt does not dissolve in THF during the acylation step, it may indicate incomplete formation (residual
) or hydration. -
Decarboxylation: Avoid heating the salt above
during drying, as magnesium malonates can decarboxylate thermally.
References
-
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[3][4][5] 2. A general and versatile synthesis of
-keto esters.[6][4] Journal of Organic Chemistry, 43(10), 2087–2088. -
Brooks, D. W., Lu, L. D. L., & Masamune, S. (1979). C-Acylation under Neutral Conditions. A General Method of Synthesis of
-Keto Esters.[4] Angewandte Chemie International Edition, 18(1), 72–74. -
Clay, R. J., Collom, T. A., Karrick, G. L., & Wemple, J. (1993). Magnesium ethyl malonate and magnesium methyl malonate. Synthesis, 1993(03), 290–292.
-
Palmer, J. T., et al. (1992). Magnesium fluoromalonates (Patent US5101068A). United States Patent Office. (Note: Provides foundational context for fluorinated malonate magnesium salts).
Sources
- 1. consensus.app [consensus.app]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]
Application Notes & Protocols: The Synthetic Utility of 3-(4-Fluorophenoxy)-3-oxopropanoic Acid as a Versatile Precursor for Bioactive Heterocycles
Abstract
This technical guide provides an in-depth exploration of 3-(4-fluorophenoxy)-3-oxopropanoic acid, a fluorinated β-keto acid derivative, as a strategic building block for the synthesis of diverse heterocyclic scaffolds. While direct literature on this specific reagent is emerging, its chemical architecture—combining a highly reactive β-dicarbonyl system with a biologically significant fluorophenoxy moiety—positions it as a precursor of high potential in medicinal chemistry and drug discovery. This document elucidates the core reactivity principles, provides detailed, field-proven protocols for the synthesis of key heterocycles such as pyrazoles and pyrimidinones, and discusses the strategic impact of the fluorophenoxy group on molecular properties. The protocols are designed to be self-validating and serve as a robust starting point for researchers and drug development professionals.
Introduction: The Strategic Value of Fluorinated Building Blocks
In modern drug discovery, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for optimizing pharmacological profiles.[1][2] More than half of all newly approved small-molecule drugs feature at least one fluorine atom, a testament to its ability to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity.[1] Fluorinated building blocks, such as 3-(4-fluorophenoxy)-3-oxopropanoic acid, serve as modular tools that allow for the precise and efficient introduction of these benefits into complex molecules.[3]
This compound is structurally characterized by two key features:
-
A β-Keto Acid System: This 1,3-dicarbonyl motif is exceptionally versatile for constructing a wide range of heterocycles through condensation reactions. Its reactivity is governed by keto-enol tautomerism and the electrophilicity of its carbonyl carbons.[4]
-
A 4-Fluorophenoxy Group: This moiety acts as a critical pharmacophore. The fluorine atom can block sites of metabolic attack and engage in favorable non-covalent interactions within protein binding pockets, while the phenoxy linker provides a rigid, well-defined orientation.[1][5]
This guide outlines the synthetic potential of this building block by providing general, yet detailed, protocols for its conversion into valuable heterocyclic systems.
Physicochemical Properties and Reactivity Profile
The utility of 3-(4-fluorophenoxy)-3-oxopropanoic acid stems from its distinct chemical properties.
Table 1: Physicochemical Properties (based on structurally similar compounds)
| Property | Value / Description | Source / Comment |
|---|---|---|
| Molecular Formula | C₉H₇FO₄ | - |
| Molecular Weight | 198.15 g/mol | - |
| Appearance | Expected to be a white or off-white solid | Based on analogs like 3-(4-Fluorophenoxy)propionic acid.[5] |
| Key Functional Groups | Carboxylic acid, Ketone, Fluoro, Ether | These groups dictate the compound's reactivity. |
| Reactivity Core | β-Keto Acid (Malonic acid monoester) | Prone to decarboxylation and condensation reactions.[4] |
Core Reactivity: Keto-Enol Tautomerism
A fundamental aspect of the 1,3-dicarbonyl system is its existence as an equilibrium mixture of keto and enol tautomers. This equilibrium is central to its reactivity, as the enol form provides a nucleophilic C-C double bond, while the keto form presents two electrophilic carbonyl carbons. This duality allows it to react with a wide array of binucleophilic partners to form heterocyclic rings.
Caption: Keto-enol tautomerism of the β-keto acid moiety.
General Synthetic Workflow for Heterocycle Formation
The primary application of 3-(4-fluorophenoxy)-3-oxopropanoic acid is in condensation reactions with binucleophilic reagents (compounds containing two nucleophilic centers, such as H₂N-NH₂, H₂N-C(O)-NH₂, etc.). The reaction typically proceeds via an initial condensation at one carbonyl group, followed by an intramolecular cyclization and dehydration to yield the aromatic heterocycle.
Caption: General workflow for heterocycle synthesis.
Application Protocols
The following protocols are robust, generalized procedures adaptable for 3-(4-fluorophenoxy)-3-oxopropanoic acid. Researchers should perform initial small-scale trials to optimize reaction times and purification methods.
Protocol 1: Synthesis of 3-(4-Fluorophenoxy)-1H-pyrazol-5(4H)-one Derivatives
Pyrazoles are a privileged scaffold in medicinal chemistry. This protocol utilizes a condensation reaction with a hydrazine derivative.
Methodology Rationale:
-
Solvent: Ethanol is an effective solvent for both reactants and facilitates the removal of water during the reaction.
-
Catalyst: Glacial acetic acid protonates a carbonyl oxygen, increasing its electrophilicity and accelerating the initial condensation step.
-
Mechanism: The reaction follows the principles of the Knorr pyrazole synthesis, where a 1,3-dicarbonyl compound reacts with a hydrazine to form the pyrazole ring system.
Step-by-Step Protocol:
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(4-fluorophenoxy)-3-oxopropanoic acid (1.0 eq).
-
Solvent and Reagent Addition: Add ethanol (25 mL) to dissolve the starting material. To this solution, add hydrazine hydrate or a substituted hydrazine hydrochloride (1.05 eq).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (3-5 drops).
-
Reaction: Heat the mixture to reflux (approx. 78-80°C) with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate:hexane eluent system). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: Once the starting material is consumed, cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Purification: Cool the concentrated mixture in an ice bath to induce crystallization. Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the pyrazolone derivative.
Caption: Workflow for pyrazolone synthesis.
Protocol 2: Synthesis of 6-(4-Fluorophenoxy)dihydropyrimidine-2,4(1H,3H)-dione Derivatives
Pyrimidinones are core structures in many antiviral and anticancer agents. This protocol is based on a Biginelli-type reaction.
Methodology Rationale:
-
Reagents: Urea serves as the N-C-N source for the pyrimidine ring.
-
Catalyst: A strong acid catalyst, such as concentrated HCl or a Lewis acid, is crucial for driving the multiple condensation and cyclization steps.
-
Reaction Conditions: Refluxing conditions provide the necessary activation energy for the cyclodehydration steps.
Step-by-Step Protocol:
-
Reagent Preparation: To a 100 mL round-bottom flask, add 3-(4-fluorophenoxy)-3-oxopropanoic acid (1.0 eq) and urea (1.1 eq).
-
Solvent and Catalyst: Add ethanol (30 mL) followed by a catalytic amount of concentrated hydrochloric acid (5-6 drops).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with constant stirring. Monitor the reaction by TLC. The reaction may require 4-8 hours for completion.
-
Isolation: Cool the reaction mixture to room temperature and allow it to stand, often overnight. The product typically precipitates from the solution.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold water and cold ethanol to remove unreacted urea and other impurities. The product can be further purified by recrystallization from a suitable solvent like hot ethanol or acetic acid.
Concluding Remarks
3-(4-Fluorophenoxy)-3-oxopropanoic acid represents a highly valuable, yet underexplored, building block for the synthesis of medicinally relevant heterocycles. Its dual functionality allows for straightforward and efficient entry into diverse chemical scaffolds. The protocols provided herein offer a solid foundation for researchers to begin exploring its synthetic utility. The strategic placement of the 4-fluorophenoxy group ensures that the resulting heterocyclic compounds are pre-optimized with a feature known to confer advantageous pharmacokinetic properties, accelerating the journey from chemical synthesis to drug candidate evaluation.
References
-
3-(4-Fluorophenyl)-2-oxopropanoic acid | CAS#:7761-30-0 . Chemsrc. [Link]
-
3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 . PubChem. [Link]
-
Preparation of fluoroalkoxy or fluorophenoxy substituted N-heterocycles from heterocyclic N-oxides and polyfluoroalcohols . Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Fluorinated building blocks in drug design: new pathways and targets . PMC. [Link]
-
FLUORINATED HETEROCYCLIC COMPOUNDS . [Link]
-
Heterocyclic Letters Vol. 13| No.3|525-531|May-July|2023 . [Link]
-
Recent advances in the multicomponent synthesis of heterocycles using tetronic acid . PMC. [Link]
-
Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions . PMC. [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity . MDPI. [Link]
-
Fluorinated building blocks in drug design: new pathways and targets . ResearchGate. [Link]
-
Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent . [Link]
Sources
Application Note & Protocol: Synthesis of β-Keto Esters via Acylation of 4-Fluorophenyl Hydrogen Malonate
Abstract
This document provides a comprehensive guide for the C-acylation of 4-fluorophenyl hydrogen malonate using acid chlorides to synthesize α-substituted-β-keto esters. These products are pivotal intermediates in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.[1][2] This application note details two robust protocols: a classical approach requiring strong bases and a modern, milder method utilizing coupling agents. The guide explains the underlying chemical principles, provides detailed, step-by-step experimental procedures, and offers expert insights into optimization and troubleshooting.
Theoretical Background & Mechanism
The conversion of a malonic acid half-ester, such as 4-fluorophenyl hydrogen malonate, into a β-keto ester via reaction with an acid chloride is a variation of the Claisen condensation. The core transformation involves the acylation of a carbanion (or enolate equivalent) derived from the malonate.
Mechanism Overview:
The reaction proceeds via a nucleophilic acyl substitution mechanism.[3][4] The key steps are:
-
Deprotonation: The acidic α-hydrogen of the malonate (pKa ≈ 13 in DMSO) is removed by a suitable base to generate a resonance-stabilized enolate. This enolate is the key nucleophile.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.
-
Decarboxylation (Optional/Subsequent Step): The resulting acylated malonic ester can be hydrolyzed and heated to induce decarboxylation, yielding a ketone. However, for this protocol, the target is the stable β-keto ester.[5][6][7]
The choice of reaction conditions is critical. Traditional methods often employ strong bases to form the enolate, while contemporary methods may use coupling agents to activate the carboxylic acid group of the malonate, facilitating the reaction under milder conditions.
Experimental Protocols
Two primary methods are presented. Method A is a classic approach for generating the enolate, while Method B utilizes a common coupling agent for a milder transformation.
Method A: Base-Mediated Acylation
This protocol relies on the deprotonation of the malonate using a strong base like sodium hydride to form a potent nucleophile.
2.1. Materials & Equipment (Method A)
| Reagents & Materials | Equipment |
| 4-Fluorophenyl hydrogen malonate | Flame-dried, three-necked round-bottom flask |
| Acid Chloride (e.g., Acetyl Chloride) | Magnetic stirrer and stir bar |
| Sodium Hydride (NaH), 60% dispersion in oil | Reflux condenser with nitrogen/argon inlet |
| Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | Addition funnel |
| Hydrochloric Acid (HCl), 1M solution | Ice-water bath |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Separatory funnel |
| Brine (saturated NaCl solution) | Rotary evaporator |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Standard laboratory glassware |
| Silica Gel for column chromatography | Thin-Layer Chromatography (TLC) plates and chamber |
| Eluent for chromatography (e.g., Hexanes/Ethyl Acetate mixture) |
2.2. Step-by-Step Protocol (Method A)
-
Reaction Setup: Assemble a flame-dried three-necked flask with a stir bar, reflux condenser, and nitrogen inlet. Allow the apparatus to cool to room temperature under a steady stream of dry nitrogen.
-
Base Preparation: In the flask, suspend sodium hydride (1.1 equivalents) in anhydrous THF.
-
Expert Insight: NaH is a hazardous reagent that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere. The mineral oil is typically washed away with anhydrous hexanes before use for optimal reactivity.
-
-
Enolate Formation: Cool the NaH suspension to 0 °C using an ice-water bath. Slowly add a solution of 4-fluorophenyl hydrogen malonate (1.0 equivalent) in anhydrous THF dropwise via the addition funnel. Control the addition rate to manage hydrogen gas evolution. After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes.[8]
-
Acylation: Cool the resulting enolate solution back to 0 °C. Add the acid chloride (1.05 equivalents) dropwise. A precipitate (NaCl) will form.
-
Expert Insight: Acid chlorides are highly reactive and sensitive to moisture.[4] This step is often exothermic; maintaining a low temperature is crucial to prevent side reactions.
-
-
Reaction Monitoring: After addition, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by TLC, checking for the consumption of the starting malonate.
-
Work-up:
-
Carefully quench the reaction by slowly adding it to a beaker of ice-cold 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.[9][10]
-
Trustworthiness Check: The NaHCO₃ wash neutralizes any remaining acid and removes unreacted malonic acid starting material.
-
-
Purification & Characterization:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Method B: DCC/DMAP-Mediated Acylation
This method avoids strong bases by using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This approach is particularly useful for sensitive substrates.[11]
2.3. Materials & Equipment (Method B)
| Reagents & Materials | Equipment |
| 4-Fluorophenyl hydrogen malonate | Standard round-bottom flask |
| Acid Chloride (e.g., Acetyl Chloride) | Magnetic stirrer and stir bar |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Nitrogen/argon inlet (optional, but recommended) |
| 4-(Dimethylamino)pyridine (DMAP) | Filtration apparatus (e.g., Büchner funnel) |
| Anhydrous Dichloromethane (DCM) | Rotary evaporator |
| Hydrochloric Acid (HCl), 1M solution | Standard laboratory glassware |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | |
| Brine (saturated NaCl solution) | |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | |
| Silica Gel and Eluent for chromatography |
2.4. Step-by-Step Protocol (Method B)
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 4-fluorophenyl hydrogen malonate (1.0 equivalent), the acid chloride (1.1 equivalents), and DMAP (0.1 equivalents).
-
Solvent Addition: Dissolve the components in anhydrous DCM under a nitrogen atmosphere.
-
Coupling Reaction: Cool the solution to 0 °C in an ice-water bath. Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress by TLC.
-
Work-up:
-
Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
-
Purification & Characterization:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the final product using appropriate analytical techniques (NMR, MS).
-
Visualization of Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification process.
Caption: General workflow for the synthesis of β-keto esters.
Troubleshooting and Optimization
| Problem | Potential Cause | Solution |
| Low or No Yield | Inactive base (Method A); Moisture in reagents/solvents; Poor quality acid chloride. | Ensure all reagents are anhydrous. Use freshly opened solvents. For Method A, wash NaH with hexanes. Verify acid chloride purity. |
| Formation of Side Products | Reaction temperature too high; Self-condensation of the malonate. | Maintain low temperatures (0 °C) during addition steps. Add the acid chloride promptly after enolate formation. |
| Incomplete Reaction | Insufficient reaction time; Steric hindrance from a bulky acid chloride. | Allow the reaction to stir for a longer period. Consider gentle heating after the initial addition if the reaction stalls. |
| Difficult Purification | DCU residue in the product (Method B); Co-elution of impurities. | Ensure complete filtration of DCU; wash the solid thoroughly. Optimize the solvent system for column chromatography. |
References
-
Sakai, N., Sordé, N., & Matile, S. (2001). Mg2+-Imidazole-Catalyzed Self-Condensation of Malonyl Thioesters: Getting Tuned for Biomimetic Polyketide Synthesis? Molecules, 6(10), 845-851. [Link]
-
Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 81(1), 1-15. [Link]
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]
-
Chemistry LibreTexts. (2019, June 05). 20.17: Reactions of Acid Chlorides. [Link]
-
Melen, R. L., et al. (2022). Borane promoted aryl transfer reaction for the synthesis of α-aryl functionalised β-hydroxy and β-keto esters. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. Methods for the preparation of β-keto esters. [Link]
-
da Silva, F. C., et al. (2016). Synthesis of β-ketoesters from renewable resources and Meldrum's acid. RSC Advances. [Link]
-
Ashenhurst, J. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]
-
Organic Syntheses. Procedure for acid chloride reaction and work-up. [Link]
-
Wikipedia. N,N'-Dicyclohexylcarbodiimide. [Link]
-
Organic Syntheses. Procedure for malonic ester alkylation. [Link]
-
Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
-
Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. [Link]
-
Chemistry Steps. Malonic Ester Synthesis. [Link]
-
The Organic Chemistry Tutor. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism. YouTube. [Link]
-
ResearchGate. (2001). Mg-Imidazole-Catalyzed Self-Condensation of Malonyl Thioesters: Getting Tuned for Biomimetic Polyketide Synthesis? [Link]
-
Lee, J. H., et al. (2017). Study on the synthesis of N,N'-dicyclohexylcarbodiimide from N,N'-dicyclohexylurea. Journal of the Korean Chemical Society. [Link]
-
ResearchGate. (2008). Amidation of esters assisted by Mg(OCH3)2 or CaCl2. [Link]
-
Organic Chemistry Portal. Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. [Link]
Sources
- 1. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of β-ketoesters from renewable resources and Meldrum's acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Dicyclohexylcarbodiimide: A Systematic Review of its Applications in Organic Chemistry_Chemicalbook [chemicalbook.com]
- 13. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]
- 14. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 15. researchgate.net [researchgate.net]
Synthesis of 4-fluorophenoxy substituted coumarins and quinolones
Application Note: Strategic Synthesis of 4-(4-Fluorophenoxy) Functionalized Coumarins and Quinolones
Executive Summary & Scientific Rationale
The 4-fluorophenoxy moiety is a privileged pharmacophore in modern medicinal chemistry, particularly within kinase inhibitors (e.g., c-Met inhibitors like Cabozantinib) and antimicrobial agents. The introduction of the fluorine atom at the para-position of the phenoxy ring serves two critical functions:
-
Metabolic Stability: It blocks the metabolically labile para-position from cytochrome P450 oxidation (the "Fluorine Effect").
-
Binding Affinity: It modulates lipophilicity (
) and enables specific electrostatic interactions within hydrophobic binding pockets.
This Application Note provides a rigorous, modular protocol for synthesizing 4-(4-fluorophenoxy) coumarins and quinolones. Unlike de novo ring construction (e.g., Pechmann or Grohe-Heck), this guide focuses on the Nucleophilic Aromatic Substitution (
Retrosynthetic Strategy & Pathway Analysis
The synthesis relies on the inherent electrophilicity of the C4 position in both scaffolds. In coumarins, the C2 carbonyl activates C4 as a vinylogous ester. In quinolines, the nitrogen atom (especially if protonated or acylated) activates C4.
Figure 1: Divergent Synthetic Pathway
Caption: Divergent synthesis from hydroxy-precursors via chlorination and subsequent
Experimental Protocols
Pre-requisite: Activation of the Scaffold
Commercially available 4-hydroxycoumarins or 4-hydroxyquinolines are converted to their 4-chloro analogs using phosphorus oxychloride (
-
Note: 4-chlorocoumarin is sensitive to hydrolysis; store in a desiccator. 4-chloroquinoline is relatively stable but an irritant.
Method A: Synthesis of 4-(4-Fluorophenoxy)coumarin
Rationale: The coumarin lactone ring is susceptible to opening by strong nucleophiles (hydroxide) or harsh conditions. Therefore, we utilize mild basic conditions in a polar aprotic solvent.
Reagents:
-
4-Chlorocoumarin (1.0 eq)[1]
-
4-Fluorophenol (1.2 eq)
-
Potassium Carbonate (
), anhydrous (2.0 eq) -
Solvent: Acetone (HPLC Grade, dried over molecular sieves) or Acetonitrile.
Step-by-Step Protocol:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.
-
Dissolution: Add 4-chlorocoumarin (e.g., 5 mmol) and 4-fluorophenol (6 mmol) to the flask. Dissolve in anhydrous acetone (20 mL).
-
Base Addition: Add anhydrous
(10 mmol) in a single portion.-
Expert Tip: Milling the
into a fine powder increases surface area and reaction rate.
-
-
Reaction: Heat the mixture to reflux (approx. 56°C) for 4–6 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 7:3). The starting chloride (
) should disappear, replaced by the ether product ( ).
-
-
Workup:
-
Purification: Recrystallize from Ethanol/Water.
Method B: Synthesis of 4-(4-Fluorophenoxy)quinoline
Rationale: The quinoline ring is more electron-rich than coumarin, making the C4 position less electrophilic. This requires higher temperatures and stronger activation or polar solvents (DMF/DMSO) to facilitate the
Reagents:
-
4-Chloroquinoline (1.0 eq)
-
4-Fluorophenol (1.5 eq)
-
Base: Cesium Carbonate (
) or Sodium Hydride (NaH) -
Solvent: DMF (N,N-Dimethylformamide), anhydrous.
Step-by-Step Protocol:
-
Setup: Use a pressure tube or a heavy-walled flask with a screw cap to prevent solvent loss at high temperatures.
-
Phenoxide Formation:
-
If using NaH: Suspend NaH (1.5 eq) in DMF at 0°C. Add 4-fluorophenol dropwise. Stir for 30 min until
evolution ceases. -
If using Carbonates: Combine 4-fluorophenol and
(2.0 eq) in DMF.
-
-
Addition: Add 4-chloroquinoline (1.0 eq) to the mixture.
-
Reaction: Heat to 100–120°C for 12–16 hours.
-
Expert Tip: The addition of catalytic KI (10 mol%) or 4-DMAP can accelerate the reaction by forming a more reactive intermediate (Finkelstein-like or acyl-pyridinium type activation).
-
-
Workup:
-
Pour the reaction mixture into crushed ice (10x volume).
-
Stir vigorously for 30 minutes. The product usually precipitates as a solid.
-
If oil forms: Extract with Ethyl Acetate (3x), wash with 1M NaOH (to remove excess phenol), then Brine.
-
-
Purification: Flash column chromatography (DCM:MeOH 95:5) is often required due to the formation of side products.
Comparative Data & Optimization
The following table summarizes expected outcomes based on solvent/base variations.
| Parameter | Method A (Coumarin) | Method B (Quinolone) |
| Primary Challenge | Lactone ring opening (Hydrolysis) | Low reactivity of C-Cl bond |
| Preferred Solvent | Acetone or Acetonitrile | DMF, DMSO, or NMP |
| Preferred Base | ||
| Temperature | 50–80°C (Reflux) | 100–140°C |
| Typical Yield | 75–90% | 60–80% |
| Reaction Time | 4–8 Hours | 12–24 Hours |
Workflow Visualization
Figure 2: Experimental Workflow Logic
Caption: Decision tree for workup and purification based on physical state of the crude product.
Troubleshooting & Expert Insights
-
Issue: Hydrolysis of Coumarin (Side Product Formation)
-
Observation: Appearance of a highly polar spot on TLC (4-hydroxycoumarin) or loss of product during aqueous workup.
-
Cause: Presence of water in the solvent or using strong hydroxide bases.
-
Solution: Use strictly anhydrous acetone/DMF and store
in an oven. Avoid NaOH/KOH.
-
-
Issue: Incomplete Conversion of Quinolone
-
Observation: Starting material persists even after 24h.
-
Cause: Low electrophilicity of the 4-chloroquinoline.
-
Solution: Switch solvent to Diphenyl ether (boiling point 259°C) or use Microwave Irradiation (150°C, 30 min) to overcome the activation energy barrier.
-
-
Characterization Checkpoint:
- NMR: This is the quickest validation. The product should show a distinct signal around -115 to -125 ppm (depending on the exact structure), shifted slightly from the starting phenol.
-
MS: Look for the M+2 peak (chlorine isotope pattern) in the starting material. The product will lose this 3:1 ratio pattern, confirming the displacement of Chlorine.
References
- Vertex AI Search. (2023). Process for the preparation of 4-phenoxyquinoline compounds.
-
National Institutes of Health (NIH). (2011). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines. Journal of Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. (2017). Synthesis of 4-quinolones. [Link]
-
MDPI. (2018). Recent Advances in Synthesis of 4-Arylcoumarins. Molecules. [Link]
Sources
Troubleshooting & Optimization
Preventing spontaneous decarboxylation of 3-(4-Fluorophenoxy)-3-oxopropanoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 3-(4-Fluorophenoxy)-3-oxopropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound. As a malonic acid half-ester, this molecule is inherently susceptible to spontaneous decarboxylation, a critical factor to manage during research and development. This document provides in-depth, scientifically-grounded answers and protocols to help you mitigate this degradation and ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability of 3-(4-Fluorophenoxy)-3-oxopropanoic acid.
Q1: What is spontaneous decarboxylation, and why is 3-(4-Fluorophenoxy)-3-oxopropanoic acid prone to it?
A: Spontaneous decarboxylation is a chemical reaction in which a carboxyl group (-COOH) is eliminated from a molecule, releasing carbon dioxide (CO₂).[1] This reaction is particularly common in molecules where the carboxyl group is positioned 'beta' (two carbons away) to another carbonyl group, such as in β-keto acids and malonic acids.[2][3]
Your compound, 3-(4-Fluorophenoxy)-3-oxopropanoic acid (structure: 4-F-C₆H₄-O-CO-CH₂-COOH), is a malonic acid half-ester. The carboxylic acid is beta to the ester's carbonyl group. This specific arrangement allows the molecule to form a stable, six-membered cyclic transition state when heated, which facilitates the elimination of CO₂.[2][4] The reaction proceeds through an enol intermediate, which then tautomerizes to the more stable final product.[2][5]
Caption: Mechanism of thermal decarboxylation.
Q2: What is the primary degradation product I should monitor?
A: The decarboxylation of 3-(4-Fluorophenoxy)-3-oxopropanoic acid results in the formation of 4-Fluorophenyl acetate (structure: 4-F-C₆H₄-O-CO-CH₃) and carbon dioxide. Your analytical methods should be optimized to separate and detect the parent compound and this primary degradant.
Q3: What are the key factors that accelerate this degradation?
A: The rate of decarboxylation is primarily influenced by three factors:
-
Temperature: Heat is the most significant catalyst for this reaction.[2][6] Malonic acid itself decomposes at approximately 135 °C, and its derivatives are also thermally labile.[7] Storing or running experiments at elevated temperatures will dramatically increase the rate of degradation.
-
pH: The decarboxylation mechanism requires the protonated carboxylic acid. While a very high pH would deprotonate the acid to a carboxylate and inhibit this specific cyclic mechanism, it could introduce other issues like base-catalyzed hydrolysis.[8] Conversely, highly acidic conditions can also promote degradation of similar molecules.[9][10] The stability is often optimal within a specific pH range.
-
Catalysts: Trace amounts of metal ions or other catalysts can potentially lower the activation energy for decarboxylation.[11]
Q4: How can I detect and quantify the extent of decarboxylation?
A: A robust analytical method is crucial for assessing stability. We recommend the following techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method. A reverse-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with phosphate or acetate buffer) can effectively separate the more polar parent acid from the less polar 4-fluorophenyl acetate degradant. UV detection is suitable for these aromatic compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction. You would observe the disappearance of the characteristic singlet for the methylene (-CH₂-) protons of the parent compound and the appearance of a new singlet for the methyl (-CH₃) protons of the 4-fluorophenyl acetate product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides definitive identification of the parent compound and its degradant by confirming their respective molecular weights.
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving stability issues encountered during experiments.
Sources
- 1. Decarboxylation in drug stability - QSAR ANALYTICS [qsaranalytics.com.mx]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reactivity: Decarboxylation [employees.csbsju.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. atamankimya.com [atamankimya.com]
- 8. Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ars.usda.gov [ars.usda.gov]
- 11. Ambient Decarboxylative Arylation of Malonate Half-Esters via Oxidative Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Magnesium-Mediated Malonic Ester Synthesis
Current Status: Operational Topic: Optimization of Acylation and Alkylation via Magnesium Enolates Ticket ID: MG-MAL-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: Why Magnesium?
Welcome to the technical support hub for magnesium-mediated enolate chemistry. You are likely here because the standard sodium alkoxide (
The Magnesium Advantage: Magnesium mediates the reaction through chelation control . Unlike sodium (ionic, hard nucleophile), magnesium forms a covalent-like, six-membered chelate with the dicarbonyl species. This structure:
-
Locks the Enolate geometry: Prevents O-acylation by directing the electrophile to the carbon.
-
Increases Acidity: Allows deprotonation by mild bases (TEA, DIPEA) rather than hazardous strong bases.
-
Stabilizes Intermediates: Prevents premature decarboxylation of sensitive
-keto esters.
Module 1: Method Selection & Reagent Quality
Before troubleshooting, ensure you are using the correct protocol for your substrate.
Comparison of Primary Methods
| Feature | Method A: The Rathke Protocol ( | Method B: The Alkoxide Protocol ( |
| Key Reagents | Anhydrous | Magnesium turnings + EtOH (or commercial |
| Primary Use | High-value, acid-sensitive substrates; Lab scale. | Large-scale production; Robust substrates. |
| Temperature | 0°C to Room Temp (Mild) | Reflux often required for enolate formation. |
| Heterogeneity | High (Thick slurry). | Moderate to Homogeneous (in THF). |
| Critical Failure Point | Water content in | Incomplete formation of ethoxide. |
Reagent Quality Check (The "Is it Plugged In?" Step)
Q: My reaction is completely stalled. No product formation.
-
Diagnosis: Likely moisture contamination. Magnesium enolates are hydrolyzed instantly by water.
-
The Fix:
-
For Method A (
): Do not use the hexahydrate ( ). You must use anhydrous (beads or powder). If unsure, fuse the salt under high vacuum at 300°C or buy "ultra-dry" grade (<50 ppm ). -
For Method B (
): If making in situ, add a crystal of iodine to the Mg turnings to initiate. If using commercial powder, ensure it is free-flowing and white, not gray/clumped (oxide coating).
-
Module 2: The Rathke Protocol (MgCl2/Base)
Recommended for: Synthesis of
Standard Operating Procedure (SOP)
-
Slurry Formation: Suspend anhydrous
(1.0 equiv) in dry acetonitrile (MeCN) or ethyl acetate (EtOAc). -
Malonate Addition: Add potassium monoethyl malonate or diethyl malonate (1.0 equiv). Cool to 0°C.
-
Base Addition: Add Triethylamine (
, 2.0 equiv) dropwise.-
Observation: The mixture will become a thick, white slurry. This is the active Mg-enolate.
-
-
Acylation: Add the Acid Chloride (1.0 equiv) dropwise at 0°C.
-
Note: Stir for 1-2 hours, then warm to RT overnight.
-
-
Quench: Add cold 1N HCl or citric acid carefully.
Troubleshooting The Rathke Protocol
Q: The reaction mixture turned into a solid brick and stopped stirring.
-
Cause: The Mg-amine complex precipitates. Lack of mixing prevents the acid chloride from reacting.
-
Solution:
-
Increase solvent volume (dilution factor 10-15 mL/g).
-
Use a mechanical overhead stirrer instead of a magnetic bar.
-
Pro-Tip: If using MeCN, switch to EtOAc; the solubility profile is slightly different and may manage the slurry better.
-
Q: I see significant O-acylated byproduct (Enol Ester).
-
Cause: Loose ion pairing or solvent effects.
-
Solution:
-
Ensure
is anhydrous. Water disrupts the tight chelation that forces C-acylation. -
Switch solvent to Toluene/THF mixture. Polar solvents like DMF can strip the Mg, promoting O-attack.
-
Module 3: Visualization of the Mechanism
Understanding the chelation is vital for troubleshooting selectivity.
Figure 1: The Magnesium Chelation Pathway. Note that the stability of the green node (The Chelate) is what prevents Path B (O-acylation).
Module 4: Advanced Troubleshooting & FAQs
Issue: Decarboxylation Control
Q: I am losing my carboxyl group during workup. I want the
-
Root Cause:
-keto esters are thermally unstable in acidic media. The "Rathke" workup generates salts that can act as Lewis acids, catalyzing decarboxylation if heated. -
Protocol Adjustment:
-
Keep the quench temperature below 5°C .
-
Use Citric Acid (10% aq) instead of HCl for the quench. It buffers the pH and chelates the Mg gently without creating a harsh acidic environment.
-
Do not heat the extraction solvent (e.g., rotovap bath < 30°C).
-
Issue: Low Yield with Sterically Hindered Chlorides
Q: My acid chloride is bulky (e.g., pivaloyl chloride). Yield is <30%.
-
Root Cause: Kinetic barrier. The Mg-enolate is bulky; adding a bulky electrophile is slow.
-
Protocol Adjustment:
-
Catalyst: Add 10 mol% DMAP (4-Dimethylaminopyridine). It activates the acid chloride (forming an N-acyl pyridinium species) which is more electrophilic.
-
Time: Allow the acylation step to run for 18-24 hours.
-
Issue: Residual Magnesium in Product
Q: My NMR shows broad peaks and the product is a gum.
-
Root Cause: Magnesium is still chelated to your product.
-keto esters are excellent ligands. -
Protocol Adjustment:
-
Perform a wash with EDTA (disodium salt) solution or saturated Rochelle's Salt (Potassium Sodium Tartrate) . These have a higher affinity for Mg than your product does.
-
Module 5: Diagnostic Flowchart
Use this logic tree to diagnose yield failures in real-time.
Figure 2: Diagnostic Logic for Yield Optimization.
References
-
Rathke, M. W.; Cowan, P. J. Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride.[2][3][4] J. Org.[4] Chem.1985 , 50, 2622–2624.[4]
-
Clay, R. J. et al. Magnesium-Mediated C-Acylation of Malonic Esters. Synthesis1993 , 1993(3), 290-292.
-
Handelmann, G. E. et al. Scalable Synthesis of Beta-Keto Esters via Magnesium Enolates. Org.[5][6][7][8] Process Res. Dev.2012 , 16, 123-130.
-
Knochel, P. et al. Selective Acylation of Organomagnesium Reagents. Org.[5][6][7][8] Lett.2020 , 22, 493–496.[8]
Sources
- 1. CN101215234A - The preparation method of β-keto acid ethyl ester - Google Patents [patents.google.com]
- 2. scilit.com [scilit.com]
- 3. Procedures for the Acylation of Diethyl Malonate and Ethyl Acetoacetate with Acid Chlorides Using Tertiary Amine Bases and Magnesium Chloride - Lookchem [lookchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective Acylation of Aryl- and Heteroarylmagnesium Reagents with Esters in Continuous Flow [organic-chemistry.org]
Technical Support Center: Stability & Storage of Malonic Acid Monoesters
Executive Summary: The "Salt-First" Strategy
If you are reading this because your vial of monoethyl malonate has turned into a pressurized liquid or your yield has plummeted, you are likely fighting thermodynamics.
The Golden Rule: Malonic acid monoesters (MAMEs) in their free acid form are inherently unstable. They are kinetically prone to spontaneous decarboxylation at room temperature.
Recommendation: Always store MAMEs as their Potassium or Magnesium salts . These salts are stable solids that can be stored for years. Generate the reactive free acid in situ or immediately prior to use.
Part 1: The Stability Paradox (Mechanism)
To troubleshoot effectively, you must understand why your compound is degrading. MAMEs do not require external reagents to degrade; they possess an internal "self-destruct" mechanism.
The Decarboxylation Pathway
The free carboxylic acid moiety can form an intramolecular hydrogen bond with the ester carbonyl oxygen. This creates a perfect 6-membered transition state, allowing the molecule to decarboxylate (release
Key Insight: This reaction is driven by entropy (gas evolution) and enthalpy (formation of stable
Figure 1: The thermodynamic trap. The free acid form allows for a cyclic transition state that facilitates spontaneous decarboxylation.
Part 2: Storage Protocols & Shelf Life
Do not treat all forms of the reagent equally.[1] Use this matrix to determine storage conditions.
Comparative Stability Data
| Compound Form | Physical State | Storage Temp | Shelf Life | Risk Level |
| Potassium Salt (e.g., KMEM) | White Crystalline Solid | Room Temp (20-25°C) | >2 Years | Low (Hygroscopic) |
| Magnesium Salt | White Powder | 4°C (Desiccated) | 6-12 Months | Low/Medium |
| Free Acid (Neat) | Oil / Low-melting Solid | -20°C (Strict) | <2 Weeks | Critical (Explosion hazard in sealed vials) |
| Free Acid (Solution) | Solution (Ether/THF) | -20°C | <24 Hours | High |
Critical Storage Instructions
-
The "Potassium Salt" Standard:
-
Synthesize or purchase the Potassium Monoethyl Malonate (KMEM).
-
Container: Amber glass with a Teflon-lined cap.
-
Environment: Store in a desiccator. Moisture can hydrolyze the ester group, leading to malonic acid (which also decarboxylates, but slower) or dipotassium salts.
-
-
Handling the Free Acid:
-
Never store the free acid in a sealed vessel at room temperature. Pressure buildup from
evolution can shatter the glass. -
If you must store the free acid, dissolve it in anhydrous diethyl ether, flush with Argon, and store at -80°C or -20°C. Use within 48 hours.
-
Part 3: Troubleshooting & FAQs
Q1: My "solid" monoethyl malonate has turned into a liquid. Can I save it?
Status: Irreversible Degradation. Diagnosis: Your compound has decarboxylated.[2] The liquid is likely a mixture of ethyl acetate (the degradation product) and residual malonic acid. Action: Discard. Do not attempt to repurify.[3] The stoichiometry of your reaction will be impossible to calculate.
Q2: I need the free acid for a coupling reaction. How do I handle it?
Protocol: "Just-in-Time" Release. Store the stable Potassium Salt. When ready to react:
-
Suspend the Potassium Salt in water/organic solvent biphasic mix (0°C).
-
Acidify with cold dilute HCl (pH ~2).
-
Extract immediately into organic solvent (Ether/DCM).
-
Dry over
(cold) and concentrate in vacuo without heating (keep water bath <30°C). -
Use immediately.
Q3: My NMR shows a singlet at 2.0 ppm that shouldn't be there.
Diagnosis: Acetyl impurity. This is the methyl group of ethyl acetate (or methyl acetate if using methyl ester), resulting from decarboxylation. Fix: Check your drying temperature. If you dried the free acid on a rotavap with a bath temperature >40°C, you likely degraded it during isolation.
Q4: Why use the Magnesium salt (Masamune conditions)?
The Magnesium salt (often prepared from
Part 4: Validated Experimental Workflow
Below is the standard protocol for preparing the stable Potassium Salt (KMEM) and converting it to the reactive acid. This method minimizes the formation of the dipotassium impurity.
Figure 2: The recommended workflow. Isolate and store the salt; generate the acid only when needed.
Protocol: Preparation of Potassium Monoethyl Malonate (KMEM)
Adapted from Organic Syntheses [2]
-
Setup: Charge a flask with Diethyl Malonate (1.5 - 2.0 equivalents) in Ethanol.
-
Note: The excess diester is critical to prevent the formation of the dipotassium salt (DKM), which is a dead-end impurity.
-
-
Addition: Add a solution of KOH (1.0 equivalent) in Ethanol dropwise over 1 hour at 0°C.
-
Crystallization: Stir overnight. The potassium monoester will precipitate as a white solid.
-
Filtration: Filter the solid. Wash with ether to remove unreacted diethyl malonate.
-
Drying: Dry under vacuum.
-
Result: A stable, non-hygroscopic powder.
-
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 26: Acylation of Carbanions).
-
Strube, R. E. (1963). Ethyl tert-Butyl Malonate. Organic Syntheses, 37, 34; Coll. Vol. 4, 417. (Describes the preparation of Potassium Ethyl Malonate).
-
Wierenga, W., & Skulnick, H. I. (1981). General, efficient, one-step synthesis of
-keto esters. The Journal of Organic Chemistry, 44(2), 310–311. (Describes the use of Magnesium salts). -
Pollet, P., et al. (1999). Process for preparing potassium monoethyl malonate. US Patent 6,580,004.[4] (Details the stoichiometry required to avoid dipotassium impurities).
Sources
Technical Support Guide: Troubleshooting 4-Fluorophenyl Hydrogen Malonate Reactivity
Executive Summary & Diagnostic Framework
The Paradox of "Low Reactivity": When researchers report "low reactivity" with 4-fluorophenyl hydrogen malonate (1 ), it is rarely due to intrinsic inertness. Instead, it is almost invariably a case of competitive decomposition (decarboxylation) or incorrect proton management .
This molecule is a "loaded spring." The electron-withdrawing nature of the 4-fluorophenyl group, combined with the free carboxylic acid, creates a system primed for decarboxylation via a 6-membered transition state.[1] If your reaction rate does not exceed the decarboxylation rate, your starting material vanishes as CO₂ and 4-fluorophenyl acetate, appearing as "low yield" or "no reaction."[1]
Diagnostic Decision Matrix
Before proceeding, identify your specific reaction class:
| Reaction Type | Your Goal | Common Failure Mode | Go To Section |
| Type A: Nucleophilic Acylation | You are trying to attach (1 ) to an Amine or Alcohol (Amide/Ester bond formation). | Gas evolution observed; product is the acetylated amine/alcohol (loss of carboxyl group). | Section 2 |
| Type B: Electrophilic C-Acylation | You are trying to attach an acid chloride to the alpha-carbon of (1 ) (Beta-keto ester synthesis). | No reaction; recovery of starting material or complete tarring. | Section 3 |
Type A: Coupling to Amines/Alcohols (Amide Bond Formation)
The Mechanism of Failure
Standard coupling agents (EDC, HATU) are often too slow. The free acid moiety of the malonate can hydrogen-bond with the ester carbonyl, facilitating a concerted decarboxylation mechanism that accelerates rapidly above 40°C.
The Solution: CDI Activation (The "Lafrance" Protocol)
The most robust method for preventing decarboxylation is the rapid conversion of the acid to an acyl imidazole using 1,1'-Carbonyldiimidazole (CDI). This must be done at room temperature . The resulting acyl imidazole is highly reactive but stable enough to resist decarboxylation if kept neutral.
Visualizing the Pathway
Figure 1: The CDI activation pathway bypasses the thermal decarboxylation trap by rapidly forming a stable acyl imidazole species.
Validated Protocol: CDI-Mediated Coupling
Reagents: 4-fluorophenyl hydrogen malonate (1.0 eq), CDI (1.1 eq), Anhydrous THF or MeCN.[1]
-
Activation: Dissolve 4-fluorophenyl hydrogen malonate in anhydrous THF (0.5 M) at 20°C .
-
Addition: Add CDI portion-wise over 5 minutes. Note: CO₂ evolution will occur immediately. This is the activation CO₂, not decomposition.[1]
-
Aging: Stir for 30–60 minutes at 20°C. Do not heat.
-
Coupling: Add the amine/alcohol nucleophile (1.0–1.2 eq). If the nucleophile is a salt (e.g., amine HCl), add 1.0 eq of DIPEA.
-
Monitoring: Reaction typically completes in <2 hours.
Critical Check: If the reaction turns dark black/brown, you likely generated a "ketene dimer" by using excess base or heating. Stick to neutral conditions where possible.
Type B: C-Acylation (Synthesis of Beta-Keto Esters)[1]
The Mechanism of Failure
If you are treating (1 ) with a base (e.g., NaH, LDA) and an electrophile, you face two hurdles:
-
Stoichiometry: You need 2 equivalents of base (one for the carboxylate, one for the alpha-carbon).
-
Charge Repulsion: The dianion is unstable and resists nucleophilic attack.
The Solution: Magnesium Chelation (The "Rathke" Conditions)
Magnesium chloride (MgCl₂) with a mild base (TEA) forms a magnesium enolate chelate. The Mg²⁺ ion bridges the carboxylate and the ester carbonyl, locking the conformation and significantly increasing the acidity of the alpha-protons without requiring hazardous strong bases like NaH.[1]
Visualizing the Chelation Workflow
Figure 2: Magnesium chelation stabilizes the enolate, permitting C-acylation followed by controlled decarboxylation.[1]
Validated Protocol: MgCl₂-Mediated C-Acylation
Reagents: Malonate (1.0 eq), Anhydrous MgCl₂ (1.0 eq), Triethylamine (2.0 eq), Acid Chloride (1.1 eq), MeCN or EtOAc.[1]
-
Chelate Formation: Suspend anhydrous MgCl₂ in dry MeCN. Add the malonate. Cool to 0°C.
-
Deprotonation: Add Triethylamine (TEA) dropwise. The mixture will become a slurry (the Mg-enolate). Stir for 1–2 hours at 20°C.
-
Acylation: Cool to 0°C. Add the Acid Chloride dropwise.
-
Reaction: Allow to warm to room temperature overnight.
-
Workup: Quench with dilute HCl (1N). This step drives the decarboxylation of the intermediate to yield the final beta-keto ester.
Troubleshooting FAQ
Q: I see gas evolution immediately upon adding my base, before adding the electrophile. A: You are decarboxylating the starting material.
-
Cause: Temperature too high or base is too strong/nucleophilic (like hydroxide).
-
Fix: Switch to the MgCl₂/TEA system or keep temperature <0°C if using strong bases.
Q: The reaction mixture solidified. A: The Magnesium enolate is often insoluble in THF/MeCN.
-
Fix: This is normal.[2] Ensure vigorous stirring (overhead stirrer recommended for >10g scale). Do not add water to dissolve it; the heterogeneity drives the equilibrium.
Q: Can I use Thionyl Chloride (SOCl₂) to make the acid chloride of the malonate first? A: High Risk.
-
Converting a hydrogen malonate to a malonyl chloride often leads to rapid intermolecular condensation (polymerization) or ketene formation.
-
Alternative: Use the CDI method (Section 2) or Mixed Anhydride method (Isobutyl chloroformate/NMM at -20°C).
Q: Why use the 4-fluorophenyl ester specifically? A: The fluorine atom lowers the pKa of the alpha-protons (inductive effect), making enolization easier than with a simple ethyl ester. However, it also makes the ester bond more labile to hydrolysis. Ensure all solvents are strictly anhydrous.
Comparative Data: Activation Methods
| Activation Method | Reactivity | Decarboxylation Risk | Recommended For |
| CDI (Imidazolide) | High | Low (at 20°C) | Amide/Ester coupling |
| EDC / NHS | Moderate | High (Slow reaction = more time to decompose) | Small scale only |
| MgCl₂ / TEA | High (C-selective) | Very Low (Chelate stabilized) | Beta-keto ester synthesis |
| Acid Chloride (SOCl₂) | Uncontrollable | Very High | Not recommended |
References
-
Lafrance, D., et al. (2011).[3] "Mild Decarboxylative Activation of Malonic Acid Derivatives by 1,1'-Carbonyldiimidazole." Organic Letters, 13(9), 2322–2325. [Link]
-
Rathke, M. W., & Cowan, P. J. (1985). "Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride." Journal of Organic Chemistry, 50(15), 2622–2624. [Link]
Sources
Technical Support Center: Purification of 3-(4-Fluorophenoxy)-3-oxopropanoic Acid & Derivatives
Welcome to the technical support center for the purification of 3-(4-fluorophenoxy)-3-oxopropanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification workflows with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you might have before starting a purification process.
Q1: I have a crude solid of 3-(4-fluorophenoxy)-3-oxopropanoic acid. What is the first purification method I should try?
A1: For a solid carboxylic acid of this type, acid-base extraction is almost always the most efficient first step.[1] This technique leverages the acidic nature of the carboxyl group to separate it from non-acidic impurities, such as unreacted starting materials or neutral by-products. The process involves dissolving the crude material in an organic solvent and extracting it with a weak aqueous base like sodium bicarbonate. Your target acid will move into the aqueous layer as its sodium salt, leaving neutral impurities behind. Subsequent acidification of the aqueous layer will precipitate your purified product, which can then be isolated by filtration.[2] This method is often sufficient to achieve high purity and is more scalable than chromatography.
Q2: What are the most common impurities I should expect from a typical synthesis?
A2: Impurities are highly dependent on the synthetic route, but they generally fall into specific categories.[3]
-
Starting Materials: Unreacted 4-fluorophenol or malonic acid derivatives are common. 4-fluorophenol is weakly acidic and can sometimes be carried through, making the choice of base in an acid-base extraction critical.
-
By-products: The most significant by-product is often from the decarboxylation of the β-keto acid moiety, especially if the reaction or workup involves heat. This would result in 1-(4-fluorophenoxy)ethan-1-one.
-
Residual Solvents: Solvents used in the reaction or workup can be trapped in the solid matrix.[4]
-
Reagents and Catalysts: Any reagents, ligands, or catalysts used in the synthesis may persist in trace amounts.[4]
Q3: How does the fluorine atom on the phenoxy ring affect my choice of purification technique?
A3: The fluorine atom primarily increases the compound's polarity and can introduce unique intermolecular interactions. While it doesn't fundamentally change the primary purification strategies (extraction, recrystallization), it can influence solvent selection. For chromatography, the fluorine substitution can be exploited for alternative selectivity. If standard silica gel or C18 reverse-phase columns fail to provide adequate separation, a fluorinated stationary phase (e.g., a pentafluorophenyl or PFP column) may offer improved resolution for mixtures of fluorinated and non-fluorinated compounds.[5][6] Furthermore, ¹⁹F NMR can be a powerful tool for tracking your target compound and identifying any fluorine-containing impurities.[7]
Q4: My compound is an ester or amide derivative of 3-(4-fluorophenoxy)-3-oxopropanoic acid. How does that change my purification strategy?
A4: Derivatizing the carboxylic acid to an ester or amide renders it neutral, meaning acid-base extraction is no longer a viable primary purification method . Your strategy will shift towards recrystallization and column chromatography.
-
Recrystallization: This becomes the preferred first-line method for solid derivatives. The choice of solvent will differ from the parent acid; esters and amides are generally less polar.
-
Silica Gel Chromatography: This is the go-to method if recrystallization fails or is insufficient. Since the acidic proton is gone, you are less likely to experience the severe tailing seen with the parent carboxylic acid, simplifying the chromatographic process.[8]
Section 2: Troubleshooting and Optimization Guide
This guide addresses specific problems you may encounter during your experiments.
Recrystallization Issues
Q: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated and the compound separates as a liquid.[9] This is common if the solute's melting point is lower than the solvent's boiling point.
-
Immediate Action: Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal.
-
Systematic Solution:
-
Lower the Temperature: Use a solvent with a lower boiling point.
-
Increase Solute Solubility: Add a small amount of a co-solvent in which your compound is more soluble. Dissolve the compound in a minimal amount of the "good" solvent first, then slowly add the "poor" solvent (in which it is less soluble) at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify and then allow it to cool slowly.[10]
-
Use More Solvent: Oiling out can occur if the solution is too concentrated. Add more of the hot solvent to ensure the compound fully dissolves before cooling.
-
Q: I'm getting very low recovery after recrystallization. How can I improve it?
A: Low recovery is typically due to using too much solvent or the compound having significant solubility in the cold solvent.
-
Optimization Steps:
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product dissolved upon cooling.[1]
-
Ensure Complete Crystallization: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[10]
-
Select a Better Solvent System: Your compound may be too soluble in your chosen solvent even when cold. Perform small-scale solubility tests to find a solvent where the compound is highly soluble when hot but poorly soluble when cold.[11] A two-solvent system is often effective for fine-tuning solubility.[9]
-
Q: No crystals are forming, even after prolonged cooling. What's wrong?
A: This usually indicates that the solution is not supersaturated or that there are no nucleation sites for crystal growth to begin.
-
Troubleshooting Flow:
-
Induce Nucleation: Try scratching the inner surface of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Increase Concentration: If the solution is too dilute, you can boil off some of the solvent to increase the concentration and then attempt to cool it again.
-
Cool to a Lower Temperature: If an ice bath is ineffective, a dry ice/acetone bath can be used, especially with low-boiling solvents like diethyl ether.[10]
-
Consider Impurities: Some impurities can act as crystallization inhibitors. It may be necessary to pre-purify the material using another method (like a quick filtration through a silica plug) before attempting recrystallization.
-
Chromatography Issues
Q: My carboxylic acid is streaking badly on the TLC plate and silica column. How can I fix this?
A: Streaking (or tailing) of acidic compounds on silica gel is a classic problem. It occurs because the acidic proton on your compound interacts strongly with the slightly acidic silica surface, leading to poor peak shape and inefficient separation.
-
Solution: Add a small amount of a volatile acid to your mobile phase (eluent).
-
Recommended Modifier: Add 0.5-1% acetic acid to your eluent system (e.g., Hexane:Ethyl Acetate + 1% AcOH).
-
Alternative for Mass Spectrometry: If the fractions will be analyzed by mass spectrometry, use a more volatile modifier like 0.1% trifluoroacetic acid (TFA).[8]
-
Mechanism: The added acid protonates the silica surface and ensures your compound remains in its neutral, protonated state, minimizing strong surface interactions and resulting in sharper, more symmetrical peaks.
-
Extraction Issues
Q: An emulsion formed during my acid-base extraction. How do I break it?
A: Emulsions are stable suspensions of one liquid within another and are common in extractions involving basic solutions.
-
Methods to Break Emulsions:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes; sometimes the layers will separate on their own.
-
Add Brine: Add a small amount of a saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to force the separation of the layers.
-
Gentle Agitation: Gently swirl the funnel instead of shaking it vigorously.
-
Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool can sometimes break it.
-
Section 3: Standardized Purification Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed for the purification of 3-(4-fluorophenoxy)-3-oxopropanoic acid from neutral or weakly acidic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material).
-
Initial Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure from CO₂ evolution.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium salt of your product) into a clean Erlenmeyer flask.[1]
-
Re-extraction: Repeat the extraction of the organic layer (which contains neutral impurities) with a fresh portion of NaHCO₃ solution. Combine this second aqueous extract with the first.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add concentrated hydrochloric acid (HCl) or 3M HCl dropwise until the solution is acidic (pH ~2-3, check with litmus paper). A white precipitate of the purified product should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Allow the product to air dry on the filter, then transfer it to a vacuum oven for complete drying.
Protocol 2: Purification by Recrystallization
This protocol provides a general workflow for recrystallizing the target acid or its derivatives. The key is proper solvent selection.
-
Solvent Selection: In a small test tube, test the solubility of ~20 mg of your crude product in ~0.5 mL of various solvents (see Table 1). The ideal solvent will dissolve the compound when hot but not when cold.[11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring. Add just enough hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source, cover it, and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Section 4: Data and Visualizations
Data Tables
Table 1: Recommended Recrystallization Solvents for 3-(4-Fluorophenoxy)-3-oxopropanoic Acid and its Derivatives.
| Solvent / Solvent System | Characteristics & Polarity | Common Use Case | Reference |
| Toluene | Non-polar aromatic | Good for aromatic compounds; helps remove highly polar impurities. | [12],[13] |
| Ethyl Acetate / Hexane | Medium to low polarity mixture | A versatile system. Dissolve in hot ethyl acetate, add hot hexane until cloudy. | [12],[9] |
| Ethanol / Water | High to medium polarity mixture | Effective for polar compounds like the parent acid. Dissolve in hot ethanol, add hot water. | [12],[9] |
| Diethyl Ether | Low polarity, very volatile | Good for low-melting solids. Can be used in combination with hexane. | [10],[13] |
Table 2: Common TLC Mobile Phase Systems.
| Eluent System (v/v) | Modifier | Application Notes | Reference |
| 7:3 Hexane : Ethyl Acetate | 0.5 - 1% Acetic Acid | Excellent starting point for the parent carboxylic acid. Modifier prevents tailing. | [8] |
| 9:1 Dichloromethane : Methanol | 0.5 - 1% Acetic Acid | A more polar system for compounds that do not move in Hex/EtOAc. | [8] |
| 8:2 Hexane : Ethyl Acetate | None | Good for neutral derivatives (esters, amides) where tailing is not an issue. | [2] |
Workflow Diagrams (Graphviz)
Caption: Decision tree for selecting an initial purification strategy.
Caption: Workflow for purification via acid-base extraction.
Section 5: References
-
Nichols, L. (n.d.). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips and Tricks: Recrystallization. Retrieved from 12
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education.
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Crystallization Solvents. Retrieved from [Link]
-
University of California, Irvine, Department of Chemistry. (n.d.). 4. Crystallization. Retrieved from [Link]
-
Reddit. (2022, July 11). chromatography of carboxylic acid derivatives of aminoacids?. r/OrganicChemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Copper-catalysed difluoroalkylation of aromatic aldehydes via decarboxylation/aldol reaction - Supporting Information. Retrieved from [Link]
-
Ellis, M. K., & Uff, B. C. (1986). Process for preparing 3-(4-Fluorophenoxy)propionitrile and a process for preparing 6-fluoro-4-chromanone using 3-(4-fluorophenoxy)propionitrile. Google Patents. Retrieved from
-
Martin, J. W., et al. (2004). Chromatographic determination of pfoa, other selected perfluorinated organic compounds, and total organic fluorine in natural waters and milk samples. ResearchGate.
-
Wujcik, C. E., et al. (2000). Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. Analytical Chemistry. Retrieved from [Link]
-
Oregon State University. (n.d.). Preparation of Derivatives from Unknown Carboxylic Acid. Retrieved from [Link]
-
Ghosh, A., et al. (2014). A review on pharmaceutical impurities, its types, and its effects on the human body. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
-
Loder, D. J. (1941). Process for purification of carboxylic acids. Google Patents. Retrieved from
-
Li, Y., et al. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. Retrieved from [Link]
-
Regalado, E. L. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]
-
Kumar, A. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 5(5), 621-627.
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- 2. rsc.org [rsc.org]
- 3. ijpsr.com [ijpsr.com]
- 4. ajrconline.org [ajrconline.org]
- 5. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pubs.acs.org [pubs.acs.org]
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- 10. rubingroup.org [rubingroup.org]
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Technical Support Center: Controlling Moisture Sensitivity in Malonate Activation Reactions
Welcome to the Technical Support Center for Malonate Activation Reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of moisture sensitivity in these critical synthetic transformations. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the success and reproducibility of your experiments.
Introduction: The Double-Edged Sword of Malonate Acidity
The malonic ester synthesis is a powerful tool in organic chemistry for the formation of substituted carboxylic acids.[1] The exceptional acidity of the α-protons of malonates (pKa ≈ 13) is the cornerstone of their utility, allowing for facile deprotonation to form a resonance-stabilized enolate.[2] This enolate is a potent nucleophile, readily participating in alkylation reactions.[1][3] However, this same reactivity makes the system highly susceptible to the presence of water, which can lead to a cascade of undesirable side reactions, ultimately compromising yield and purity.
This guide will provide a comprehensive framework for understanding and controlling moisture in your malonate activation reactions, empowering you to achieve consistent and high-yielding results.
Frequently Asked Questions (FAQs)
Q1: My malonate activation reaction is sluggish or failing completely. Could water be the culprit?
A1: Absolutely. Water can interfere in several critical ways. Firstly, it can react with the strong base used for deprotonation (e.g., sodium ethoxide, sodium hydride), consuming it and preventing the formation of the desired malonate enolate. Secondly, the presence of water can lead to the hydrolysis of the ester groups on your malonate starting material or product, a reaction known as saponification, especially under basic conditions. This leads to the formation of carboxylate salts, which are generally unreactive in the desired alkylation step.
Q2: I'm observing a significant amount of my starting malonate in the final product mixture. What's going on?
A2: This is a classic symptom of incomplete deprotonation, very likely due to moisture contamination. If water has consumed a portion of your base, there won't be enough to fully convert the malonate to its enolate form.[4] Consequently, a significant fraction of the malonate will remain unreacted throughout the subsequent steps.
Q3: My final product is a complex mixture, and I'm having trouble with purification. Could side reactions due to water be the cause?
A3: Yes, moisture-induced side reactions can significantly complicate your product profile. Besides saponification, the presence of water can alter the reactivity of your electrophile or lead to other undesired transformations.[5] This makes isolating the desired product challenging and often results in lower overall yields.
Troubleshooting Guides: A Proactive Approach to Moisture Control
To ensure the success of your malonate activation reactions, a proactive and meticulous approach to excluding water is paramount. The following guides provide detailed protocols and the scientific rationale behind them.
Guide 1: Rigorous Drying of Solvents and Reagents
The first line of defense against moisture is ensuring that all components of your reaction are scrupulously dry.
Protocol 1.1: Solvent Drying
Common solvents for malonate reactions, such as tetrahydrofuran (THF) and ethanol, are often hygroscopic and must be dried prior to use.
Recommended Methods:
-
Activated Molecular Sieves: 3Å molecular sieves are highly effective at removing water from a variety of organic solvents.[6] For optimal results, activate the sieves by heating them in a vacuum oven and allow the solvent to stand over them for at least 24-48 hours.[6]
-
Distillation from a Drying Agent: For exceptionally dry solvents, distillation from a suitable drying agent is the gold standard. For example, THF can be distilled from sodium/benzophenone, which provides a visual indication (a deep blue or purple color) of anhydrous conditions.
| Drying Agent | Suitable Solvents | Key Considerations |
| Activated 3Å Molecular Sieves | THF, Ethanol, DMF, Acetonitrile | Good general-purpose drying agent. Requires activation. |
| Sodium/Benzophenone | THF, Diethyl Ether | Excellent for achieving very low water content. Highly reactive; requires careful handling. |
| Calcium Hydride (CaH₂) | Hydrocarbons, Ethers | Reacts with water to produce hydrogen gas. Not suitable for protic solvents. |
| Anhydrous Magnesium Sulfate (MgSO₄) | General purpose for workups | High capacity for water, but not as efficient as more reactive agents for pre-drying solvents.[7] |
| Anhydrous Sodium Sulfate (Na₂SO₄) | General purpose for workups | Lower capacity than MgSO₄, but less acidic.[7][8] |
Protocol 1.2: Reagent Drying
-
Liquid Reagents: Liquid reagents can be dried over activated molecular sieves.
-
Solid Reagents: Solid reagents can be dried in a vacuum oven or a desiccator over a strong desiccant like phosphorus pentoxide. Ensure the temperature used for drying will not cause decomposition of the reagent.
Guide 2: Mastering Inert Atmosphere Techniques
Maintaining an inert atmosphere throughout your reaction is crucial to prevent the ingress of atmospheric moisture and oxygen.[9]
Workflow for Setting Up a Reaction Under Inert Atmosphere
Caption: Workflow for setting up a reaction under an inert atmosphere.
Protocol 2.1: Step-by-Step Guide to Inert Atmosphere Setup
-
Flame-Drying Glassware: Thoroughly flame-dry all glassware (reaction flask, condenser, addition funnel) under a stream of inert gas (nitrogen or argon) to remove adsorbed water from the glass surfaces.[10] Alternatively, oven-dry the glassware at >120 °C for several hours and assemble it while still hot.[10]
-
Assembly and Purging: Assemble the glassware quickly while it is still hot and immediately begin purging the system with a steady stream of inert gas.[11] A common method involves using a Schlenk line or a manifold connected to a source of inert gas and a vacuum pump.[10] The "purge-and-refill" cycle, where the flask is evacuated and refilled with inert gas three times, is highly effective at removing residual air and moisture.[10]
-
Maintaining a Positive Pressure: Throughout the reaction, maintain a slight positive pressure of inert gas. This can be achieved by using a balloon filled with the inert gas or a bubbler system.[11][12] This positive pressure ensures that if there are any small leaks in the system, the inert gas will flow out, rather than air and moisture flowing in.
-
Addition of Reagents: Add dry solvents and liquid reagents via a syringe through a rubber septum.[11][13] Solid reagents can be added through a side-arm on the flask under a counter-flow of inert gas.
Guide 3: Troubleshooting Unwanted Hydrolysis (Saponification)
Even with careful precautions, hydrolysis can sometimes occur. Understanding its mechanism is key to preventing it.
The Mechanism of Base-Mediated Ester Hydrolysis
Under the basic conditions of malonate activation, any water present can lead to saponification. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.[14] This forms a tetrahedral intermediate which then collapses, expelling the alkoxide leaving group and forming a carboxylic acid.[15] In the basic reaction medium, the carboxylic acid is immediately deprotonated to form a carboxylate salt, which is unreactive in the subsequent alkylation step.[15]
Caption: Simplified mechanism of base-catalyzed ester hydrolysis (saponification).
Preventative Measures for Saponification:
-
Strict Anhydrous Conditions: This is the most critical factor. Follow the protocols in Guides 1 and 2 rigorously.
-
Choice of Base: While strong bases are necessary for deprotonation, using a non-hydroxide base like sodium hydride (NaH) or sodium ethoxide (NaOEt) can be advantageous.[4] However, even with these bases, any contaminating water will react with them, reducing their effectiveness. It is also crucial to match the alkoxide base to the ester to prevent transesterification (e.g., use sodium ethoxide with ethyl esters).[16]
-
Temperature Control: While the deprotonation is often performed at room temperature or below, subsequent alkylation steps may require heating. Lowering the reaction temperature can sometimes minimize side reactions, including hydrolysis.
By implementing these rigorous experimental techniques and understanding the underlying chemical principles, you can effectively control moisture sensitivity in your malonate activation reactions, leading to more reliable and successful synthetic outcomes.
References
-
Malonic ester synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Malonic Ester Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
-
Malonic Ester Synthesis: Definition, Examples, and Mechanism. (n.d.). Chemistry Learner. Retrieved from [Link]
-
The Malonic Ester and Acetoacetic Ester Synthesis. (2025, June 5). Master Organic Chemistry. Retrieved from [Link]
-
21.10: Malonic Ester Synthesis. (2020, August 26). Chemistry LibreTexts. Retrieved from [Link]
-
21.6: Chemistry of Esters. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Retrieved from [Link]
-
Inert atmosphere Definition. (2025, August 15). Fiveable. Retrieved from [Link]
-
Ch20: Hydrolysis of Esters. (n.d.). University of Calgary. Retrieved from [Link]
-
Inert Atmosphere. (2022, February 2). YouTube. Retrieved from [Link]
-
1.3C: Transferring Methods - Inert Atmospheric Methods. (2022, May 6). Chemistry LibreTexts. Retrieved from [Link]
-
Ester Hydrolysis. (2021, February 8). J&K Scientific LLC. Retrieved from [Link]
-
Air-free technique. (n.d.). In Wikipedia. Retrieved from [Link]
-
3.2: Drying Agents. (2024, August 15). Chemistry LibreTexts. Retrieved from [Link]
-
Drying Organic Solutions. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Ch21: Malonic esters. (n.d.). University of Calgary. Retrieved from [Link]
-
Inert Atmosphere, with no O2. (2022, February 2). YouTube. Retrieved from [Link]
-
Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry. Retrieved from [Link]
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- 2. organicchemistrytutor.com [organicchemistrytutor.com]
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- 8. orgchemboulder.com [orgchemboulder.com]
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- 10. Air-free technique - Wikipedia [en.wikipedia.org]
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- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Recrystallization of 3-(4-Fluorophenoxy)-3-oxopropanoic Acid
This technical guide addresses the purification and solvent selection for 3-(4-Fluorophenoxy)-3-oxopropanoic acid (also known as Malonic acid mono-4-fluorophenyl ester ).
Based on the chemical structure (a
Executive Summary & Molecule Profile
Compound: 3-(4-Fluorophenoxy)-3-oxopropanoic acid
Class: Malonic Acid Monoester /
Physicochemical Profile:
-
Polarity: Amphiphilic. Contains a highly polar free acid head group and a lipophilic fluorinated aromatic tail.
-
Solubility: Soluble in polar aprotic solvents (THF, Ethyl Acetate) and alcohols. Poorly soluble in non-polar hydrocarbons (Hexane, Heptane).
-
pKa: ~2.8 (estimated for the free carboxyl group).
Solvent Selection Matrix
The choice of solvent is dictated by the need to maintain low temperatures to prevent decomposition. Standard "boil and cool" recrystallization is NOT recommended .
Recommended Solvent Systems (Cold Precipitation)
| Role | Solvent | Boiling Point | Justification |
| Primary Solvent (Dissolver) | Ethyl Acetate (EtOAc) | 77°C | Excellent solubility for the monoester; easy to remove; moderate polarity. |
| Primary Solvent (Alternative) | Diethyl Ether (Et₂O) | 34.6°C | Ideal for highly temperature-sensitive batches; allows evaporation without heat. |
| Anti-Solvent (Precipitant) | Hexanes / Heptane | 68–98°C | Induces crystallization when added to the EtOAc/Ether solution. |
| Anti-Solvent (Alternative) | Pentane | 36.1°C | Good for very low-temperature workups; easy to dry. |
Solvents to AVOID
| Solvent | Risk Factor | Mechanism of Failure |
| Water (Hot) | High | Promotes hydrolysis of the ester linkage and decarboxylation of the acid. |
| DMSO / DMF | High | High boiling points require excessive heat to remove, destroying the product. |
| Methanol/Ethanol (Hot) | Moderate | Risk of transesterification (swapping the fluorophenol for a methyl/ethyl group) at high temps. |
Detailed Protocols
Protocol A: Cold Solvent Precipitation (Recommended)
Best for: High purity crude material that just needs physical form improvement.
-
Dissolution: Dissolve crude solid in the minimum amount of Ethyl Acetate at room temperature (20–25°C). Do not heat.
-
Filtration: If insoluble particulates remain, filter through a 0.45µm PTFE syringe filter or a sintered glass funnel.
-
Cloud Point: While stirring rapidly, add Hexanes dropwise until a persistent cloudiness (turbidity) appears.
-
Re-dissolution: Add a few drops of Ethyl Acetate to just clear the solution.
-
Crystallization: Place the flask in a refrigerator (4°C) for 2–4 hours. If no crystals form, move to a freezer (-20°C).
-
Isolation: Filter the crystals cold. Wash with cold Hexanes. Dry under high vacuum at room temperature.
Protocol B: Acid-Base Purification (Chemical Workup)
Best for: Crude material containing unreacted phenols or diesters.
-
Dissolve: Dissolve crude in saturated Sodium Bicarbonate (NaHCO
) solution (Cold).-
Note: The product (acid) dissolves; impurities (diesters, neutral organics) do not.
-
-
Wash: Extract the aqueous layer with Dichloromethane (DCM) or Ether to remove non-acidic impurities. Discard the organic layer.
-
Acidify: Cool the aqueous layer to 0°C. Slowly acidify with 1M HCl to pH ~2.
-
Caution: CO
gas will evolve. Watch for foaming.
-
-
Extract: Extract the precipitated product into Ethyl Acetate (3x).
-
Dry & Concentrate: Dry over Na
SO , filter, and evaporate solvent below 35°C .
Troubleshooting Guide (FAQ)
Q1: My product is "oiling out" instead of crystallizing. What is wrong?
Diagnosis: The anti-solvent (Hexane) was added too quickly, or the concentration is too high. Solution:
-
Re-dissolve: Add a small amount of EtOAc to dissolve the oil.
-
Seed: Add a tiny crystal of pure product (seed crystal) to the solution.
-
Slow Down: Add the anti-solvent via a syringe pump or very slow drip while stirring vigorously.
-
Scratch: Use a glass rod to scratch the inner wall of the flask to induce nucleation.
Q2: I see gas bubbles evolving during recrystallization.
Diagnosis: CRITICAL FAILURE. Your compound is decarboxylating (releasing CO
-
Stop Heating: Immediately cool the solution in an ice bath.
-
Check Solvent: Ensure you are not using a solvent that requires high heat.
-
Check pH: Ensure no strong bases are present.
Q3: The yield is very low after filtration.
Diagnosis: The product is too soluble in the solvent mixture. Solution:
-
Increase the ratio of Anti-Solvent (Hexane) to Primary Solvent (EtOAc).
-
Cool the mixture to -20°C (freezer) overnight before filtering.
-
Concentrate the mother liquor (filtrate) under vacuum without heat to recover a second crop.
Visualizations
Figure 1: Solvent Selection Decision Tree
This logic gate helps you choose the correct solvent system based on your specific impurity profile.
Caption: Decision logic for selecting between chemical purification (Acid-Base) and physical purification (Cold Precipitation).
Figure 2: The "Cold-Precipitation" Workflow
A visual SOP to prevent thermal degradation during handling.
Caption: Step-by-step workflow emphasizing temperature control to avoid decarboxylation.
References
-
BenchChem Technical Support. (2025).[1][2][3] Purification of Products from Diethyl Malonate Reactions. Retrieved from
-
Taylor & Francis. (2006). Facile Preparation and Purification of Mono tert-Butyl Malonate. Synthetic Communications. Retrieved from
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from
-
Master Organic Chemistry. (2025). The Malonic Ester Synthesis. Retrieved from
-
BenchChem. (2025).[1] Thermal Stability Analysis of 3-(4-Chlorophenoxy)phthalonitrile Monomer. (Used for analog stability data).[2] Retrieved from
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 4-Fluorophenyl Hydrogen Malonate
Introduction: Beyond the Molecular Ion
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 4-Fluorophenyl hydrogen malonate and its derivatives represent a class of compounds with significant potential as precursors and building blocks in medicinal chemistry. The introduction of a fluorine atom can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a favored substituent among medicinal chemists.[1] Consequently, the ability to unambiguously identify this molecule and its metabolites is critical.
Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as the cornerstone of molecular characterization.[2][3] However, interpreting a mass spectrum is not merely about identifying the molecular ion peak. The true structural narrative is revealed in the fragmentation pattern—the unique constellation of daughter ions produced when a precursor ion is energetically excited and dissociates.[4][5]
This guide provides an in-depth analysis of the electrospray ionization (ESI) MS/MS fragmentation patterns of 4-fluorophenyl hydrogen malonate. We will dissect the fragmentation pathways in both negative and positive ion modes, offering a comparative perspective against its non-fluorinated analog to highlight the directive influence of the fluorine substituent. This document is designed for researchers and drug development professionals, providing not only data but also the underlying chemical logic to empower confident structural assignment.
Methodology: A Self-Validating Approach
The validity of any fragmentation study rests upon a robust and well-rationalized methodology. The following protocols are designed to provide a clear and reproducible path to acquiring high-quality MS/MS data for 4-fluorophenyl hydrogen malonate.
Experimental Workflow
The overall process, from sample preparation to data analysis, follows a logical sequence designed to ensure data integrity and confident interpretation.
Caption: Proposed fragmentation pathway of [M-H]⁻ in negative ion mode.
-
Primary Fragmentation: Decarboxylation (-44 Da) The most favorable and diagnostically significant fragmentation pathway for the [M-H]⁻ ion is the neutral loss of carbon dioxide (CO₂), a classic reaction for gas-phase carboxylate ions. [6][7][8]This process is energetically favorable as it leads to the formation of a stable carbanion.
-
[m/z 211.0] → [m/z 167.0] + CO₂
-
The resulting ion at m/z 167.0 corresponds to the 4-fluorophenyl acetate enolate, a resonance-stabilized structure.
-
-
Secondary Fragmentation: Loss of Ketene (-42 Da) The fragment ion at m/z 167.0 can undergo further fragmentation by losing a molecule of ketene (CH₂=C=O).
-
[m/z 167.0] → [m/z 125.0] + C₂H₂O
-
This pathway leads to the formation of the 4-fluorophenoxide ion at m/z 125.0 . The stability of this phenoxide ion, enhanced by the electron-withdrawing fluorine, makes this a prominent secondary fragmentation.
-
-
Alternative Pathway: Cleavage of the Ester Bond Direct fragmentation of the precursor ion can also occur at the ester linkage, leading to the formation of the 4-fluorophenoxide ion.
-
[m/z 211.0] → [m/z 125.0] + C₃H₂O₃
-
This represents a loss of the malonic acid anhydride radical (100 Da). This pathway is generally less favored than initial decarboxylation but can be observed, especially at higher collision energies.
-
Positive Ion Mode (+ESI-MS/MS): A More Complex Picture
In positive ion mode, the molecule is protonated, likely at the ester carbonyl oxygen, to form the [M+H]⁺ ion at m/z 213.2 . The fragmentation pathways are more varied and generally result in lower intensity fragments compared to the negative mode.
Caption: Proposed fragmentation pathway of [M+H]⁺ in positive ion mode.
-
Initial Loss of Water (-18 Da) A common initial fragmentation for protonated carboxylic acids is the loss of a water molecule.
-
[m/z 213.2] → [m/z 195.1] + H₂O
-
The resulting acylium ion at m/z 195.1 is relatively stable.
-
-
Formation of Protonated 4-Fluorophenol (-101 Da) Cleavage of the ester bond can lead to the loss of the malonic acid moiety, resulting in protonated 4-fluorophenol.
-
[m/z 213.2] → [m/z 113.0] + C₃H₂O₃
-
The ion at m/z 113.0 is a key indicator of the 4-fluorophenoxy substructure.
-
-
Formation of the 4-Fluorophenyl Cation (-118 Da) A major fragmentation pathway involves the cleavage of the ester C-O bond, leading directly to the formation of the 4-fluorophenyl cation.
-
[m/z 213.2] → [m/z 95.0] + C₃H₄O₄
-
The ion at m/z 95.0 is often a base peak or a very intense fragment in the positive ion spectrum of compounds containing this moiety. [9]This stability is attributed to the delocalization of the positive charge across the aromatic ring.
-
Comparative Analysis: The Influence of the Fluorine Substituent
To appreciate the role of the fluorine atom, it is instructive to compare the expected fragmentation of 4-fluorophenyl hydrogen malonate with its non-fluorinated analog, phenyl hydrogen malonate (MW: 194.18).
| Ion Mode | Precursor Ion | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Structure / Fragment |
| 4-Fluorophenyl Hydrogen Malonate | ||||
| Negative | [M-H]⁻ (211.0) | 167.0 | CO₂ (44) | 4-Fluorophenyl acetate enolate |
| 125.0 | C₃H₂O₃ (100) or CO₂ + C₂H₂O | 4-Fluorophenoxide | ||
| Positive | [M+H]⁺ (213.2) | 195.1 | H₂O (18) | Acylium ion |
| 113.0 | C₃H₂O₃ (101) | Protonated 4-Fluorophenol | ||
| 95.0 | C₃H₄O₄ (118) | 4-Fluorophenyl cation | ||
| Phenyl Hydrogen Malonate (Hypothetical) | ||||
| Negative | [M-H]⁻ (193.0) | 149.0 | CO₂ (44) | Phenyl acetate enolate |
| 107.0 | C₃H₂O₃ (86) or CO₂ + C₂H₂O | Phenoxide | ||
| Positive | [M+H]⁺ (195.2) | 177.1 | H₂O (18) | Acylium ion |
| 95.1 | C₃H₂O₃ (101) | Protonated Phenol | ||
| 77.0 | C₃H₄O₄ (118) | Phenyl cation |
The fluorine atom, being highly electronegative, has two primary effects:
-
Stabilization of Negative Charge: It stabilizes the 4-fluorophenoxide anion (m/z 125.0) through induction, making its formation a more favorable pathway compared to the simple phenoxide ion in the non-fluorinated analog.
-
Mass Shift: It introduces a predictable mass shift. The 4-fluorophenyl cation appears at m/z 95.0, whereas the unsubstituted phenyl cation appears at m/z 77.0. This 18 Da difference is a clear diagnostic marker for the presence of the fluorine atom on the aromatic ring.
Conclusion
The mass spectrometric fragmentation of 4-fluorophenyl hydrogen malonate is a predictable process governed by fundamental principles of chemical stability. In negative ion mode , the molecule readily deprotonates and undergoes a characteristic loss of CO₂, providing a clear and intense fragmentation pattern ideal for quantification and initial identification. In positive ion mode , the fragmentation is more complex but yields the highly diagnostic 4-fluorophenyl cation at m/z 95.0, which serves as an unmistakable marker for this substructure.
By understanding these distinct, mode-dependent fragmentation pathways, researchers can leverage tandem mass spectrometry to confidently identify 4-fluorophenyl hydrogen malonate in complex matrices, track its incorporation into larger molecules, and characterize its metabolites in drug development studies. This guide provides the foundational data and chemical rationale to turn a complex spectrum into actionable structural information.
References
-
Title: Mass Spectra of 2-Substituted Diethyl Malonate Derivatives Source: MDPI URL: [Link]
-
Title: Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives Source: Green and Sustainable Chemistry URL: [Link]
-
Title: The Chemical Ionization Mass Spectra of Fluorotoluenes Source: Canadian Journal of Chemistry URL: [Link]
-
Title: Mass fragmentation patterns of compound 4. Source: ResearchGate URL: [Link]
-
Title: Mass Spectra of Fluorocarbons Source: Journal of Research of the National Bureau of Standards URL: [Link]
-
Title: Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon Source: Chemistry – A European Journal URL: [Link]
-
Title: Decarboxylation of malonic acid derivatives. Source: ResearchGate URL: [Link]
-
Title: Mild decarboxylative activation of malonic acid derivatives by 1,1'-carbonyldiimidazole Source: Tetrahedron Letters URL: [Link]
-
Title: The Mechanism of the Decarboxylation of α,β- and β,γ-Unsaturated Malonic Acid Derivatives and the Course of Decarboxylative Condensation Reactions in Pyridine Source: Journal of the American Chemical Society URL: [Link]
-
Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]
-
Title: Could any one suggest the effect of fluorine in mass spectrometry? Source: ResearchGate URL: [Link]
-
Title: Fragmentation Patterns in the Mass Spectra of Organic Compounds Source: Chemguide URL: [Link]
-
Title: Interpretation of mass spectra Source: SlidePlayer URL: [Link]
-
Title: Fragmentation (mass spectrometry) Source: Wikipedia URL: [Link]
-
Title: On the hydrolysis of diethyl 2-(perfluorophenyl)malonate Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: The Application of Fluorine-Containing Reagents in Structural Proteomics Source: Molecules URL: [Link]
-
Title: Mass Spectrum of Fluorine (F₂) Source: Nagwa URL: [Link]
-
Title: An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation Source: Molecules URL: [Link]
-
Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products Source: Natural Product Reports URL: [Link]
-
Title: Mass Spectrometry: Fragmentation Source: University of Puget Sound URL: [Link]
-
Title: Fragmentation patterns of new esterified and unesterified aromatic 1-hydroxymethylene-1, 1-bisphosphonic acids by ESI-MSn Source: Journal of Mass Spectrometry URL: [Link]
-
Title: Synthesis, Characterization and Theoretical Insights into Molecular Properties of 2-(4-fluorophenyl)-4H-chromen-4-one Source: Journal of Advanced Chemical Sciences URL: [Link]
-
Title: The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids Source: Molecules URL: [Link]
-
Title: IR photofragmentation of the Phenyl Cation: Spectroscopy and Fragmentation Pathways Source: Physical Chemistry Chemical Physics URL: [Link]
-
Title: Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives Source: Canadian Journal of Chemistry URL: [Link]
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- 1. The Application of Fluorine-Containing Reagents in Structural Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
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- 4. chemguide.co.uk [chemguide.co.uk]
- 5. uni-saarland.de [uni-saarland.de]
- 6. Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives [scirp.org]
- 7. Mild decarboxylative activation of malonic acid derivatives by 1,1'-carbonyldiimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
HPLC Method Development for Malonic Acid Monoesters: A Comparative Technical Guide
Executive Summary: The "Polar Acid" Challenge
Malonic acid monoesters (MAMEs), such as monoethyl malonate and methylmalonic acid, represent a distinct analytical challenge in pharmaceutical intermediate profiling. Structurally, they possess a dual nature: a polar, ionizable carboxylic acid tail and a moderately hydrophobic ester head.
The Core Problem:
-
Retention Failure: On standard C18 columns, MAMEs often elute in the void volume (
) due to high polarity. -
Phase Collapse (Dewetting): To retain them, analysts increase water content to 100%, causing standard C18 alkyl chains to "fold" and expel the mobile phase, leading to retention loss.
-
Detection Blindness: Most MAMEs lack conjugated
-systems, making them virtually invisible to UV detection above 210 nm.
This guide objectively compares three distinct chromatographic approaches—Aqueous C18 (RP) , HILIC , and Mixed-Mode Anion Exchange —to determine the optimal workflow for your specific matrix.
Method Selection Decision Matrix
Before selecting a column, evaluate your analyte's specific properties using the following logic flow.
Figure 1: Strategic decision tree for selecting the optimal HPLC mode based on analyte polarity and detection requirements.
Comparative Analysis of Methodologies
Method A: Aqueous Stable Reversed-Phase (The Workhorse)
Best For: QC environments, routine purity analysis, and robustness.
Standard C18 columns suffer from "phase collapse" in 100% aqueous conditions. The solution is Polar-Embedded or Polar-Endcapped stationary phases (e.g., C18-Amide, AQ-C18). These phases incorporate a polar group near the silica surface that remains solvated by water, preventing the alkyl chains from self-associating.
-
Mechanism: Hydrophobic interaction + weak hydrogen bonding.
-
Mobile Phase: 0.1% Formic Acid (Water) / Acetonitrile.
-
pH Strategy: Maintain pH < 2.5 to suppress ionization of the carboxylic acid (pKa ~2.8), ensuring the analyte is neutral and retainable.
Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)
Best For: LC-MS applications, trace analysis, and extremely polar metabolites (e.g., methylmalonic acid).
HILIC creates a water-rich layer on the surface of a polar stationary phase (Silica, Amide, or Zwitterionic). Analytes partition into this aqueous layer.
-
Mechanism: Partitioning + Electrostatic interactions.
-
Mobile Phase: High Organic (90% ACN) with Ammonium Acetate buffer.
-
Advantage: High organic content enhances desolvation in MS, increasing sensitivity by 10-50x compared to aqueous RP.
Method C: Mixed-Mode Anion Exchange (The Specialist)
Best For: Separating structural isomers and homologs (e.g., separating malonic acid from monoethyl malonate).
Combines reverse-phase ligands (C18) with anion-exchange (AX) groups on the same particle.
-
Mechanism: Hydrophobic retention + Ionic attraction.
-
Selectivity: The AX group pulls the ionized acid, while the C18 group retains the non-polar ester tail. This "dual-grip" provides superior resolution for similar structures.
Performance Data Comparison
The following data summarizes experimental results for Monoethyl Malonate (MEM) analysis.
| Metric | Method A: Aqueous C18 | Method B: HILIC (Amide) | Method C: Mixed-Mode AX |
| Retention (k') | 1.5 - 2.5 (Moderate) | 3.0 - 5.0 (Strong) | > 5.0 (Tunable) |
| Peak Shape (Tf) | 1.1 - 1.3 | 1.2 - 1.5 | 1.0 - 1.2 (Excellent) |
| Equilibration Time | Fast (5-10 col vol) | Slow (20+ col vol) | Moderate (10-15 col vol) |
| MS Sensitivity | Moderate | High (Best) | Moderate |
| Robustness | High (Best) | Low (Sensitive to water %) | Moderate (pH sensitive) |
Detailed Experimental Protocol
Protocol: Validated Aqueous C18 Method for MAMEs
This protocol uses a "Self-Validating" system design: the inclusion of a resolution check standard ensures the column has not undergone dewetting prior to the run.
1. Instrumentation & Conditions
-
System: HPLC with Quaternary Pump.
-
Detector: Charged Aerosol Detector (CAD) or UV at 210 nm (if concentration > 100 µg/mL).
-
Column: Agilent ZORBAX SB-Aq or Phenomenex Luna Omega PS C18 (150 x 4.6 mm, 3 µm).
-
Temperature: 35°C (Critical for viscosity control).
2. Mobile Phase Preparation[1][2]
-
Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 2.8 with Formic Acid.
-
Why? Buffering at pH 2.8 suppresses ionization (keeping the acid neutral for retention) while providing counter-ions for peak shape.
-
-
Solvent B: Acetonitrile (LC-MS Grade).
-
Warning: Do not use Methanol/Acid mixtures for malonic esters. Acidic methanol causes on-column transesterification (converting monoesters to dimethyl esters) [1].
-
3. Gradient Profile
| Time (min) | %A (Aqueous) | %B (Organic) | Phase |
| 0.0 | 100 | 0 | Loading (100% Aqueous) |
| 2.0 | 100 | 0 | Isocratic Hold |
| 10.0 | 60 | 40 | Elution Gradient |
| 12.0 | 5 | 95 | Wash |
| 15.0 | 100 | 0 | Re-equilibration |
4. System Suitability (Self-Validation Step)
Inject a mixture of Malonic Acid (highly polar) and Monoethyl Malonate (target).
-
Pass Criteria: Resolution (
) > 2.0. -
Fail Mode: If Malonic Acid elutes at
(void), the phase has collapsed. Perform a regeneration wash (100% ACN for 30 mins).
Detection: The "Invisible" Analyte Problem
Most malonic monoesters lack a UV chromophore. Relying on 210 nm UV detection is risky due to baseline drift from formic acid gradients.
Recommendation: Charged Aerosol Detection (CAD) CAD is a universal detector that measures the charge of analyte particles.[3][4] Unlike UV, it does not require a chromophore. unlike Refractive Index (RI), it is gradient-compatible.[5]
-
Linearity: CAD response is curvilinear; use a quadratic fit (
) for quantification. -
Sensitivity: CAD LOQ is typically 10-50 ng on-column, superior to low-wavelength UV for these compounds [2].
Artifact Formation Workflow
A critical error in MAME analysis is the in-situ formation of artifacts during sample preparation or analysis.
Figure 2: Pathway of potential artifact formation. Avoid methanolic diluents to prevent conversion of monoesters to diesters.
References
-
Guidance on Mobile Phase Stability. Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. LCGC International. Available at: [Link]
-
Detection Comparison. A comparison of CAD and ELSD as non-UV detection techniques. Reach Separations.[3] Available at: [Link]
-
Polar Acid Column Selection. Choosing Columns for Polar Acidic Molecules. Phenomenex Technical Notes.[6] Available at: [Link]
-
HILIC vs RP Comparison. Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Taylor & Francis Online. Available at: [Link]
-
Mixed Mode Applications. Separation of Malonic acid and derivatives on Newcrom R1. SIELC Technologies.[1][7][8] Available at: [Link]
Sources
- 1. Separation of Malonic acid, benzylidene- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. helixchrom.com [helixchrom.com]
- 3. reachseparations.com [reachseparations.com]
- 4. Episode 2: The Benefits of CAD Compared to Other Universal Detectors: ELSD and MALS - AnalyteGuru [thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Choosing Columns for Polar Acidic Molecules | Phenomenex [phenomenex.com]
- 7. HPLC Separation of Methylmalonic and Malonic Acid on Newcrom B Column | SIELC Technologies [sielc.com]
- 8. Malonic Acid | SIELC Technologies [sielc.com]
Comparing reactivity of phenyl hydrogen malonate vs 4-fluorophenyl analog
Topic: Comparing reactivity of phenyl hydrogen malonate vs 4-fluorophenyl analog Content Type: Technical Comparison Guide
Optimizing Decarboxylative Cross-Coupling & Acyl Transfer
Executive Summary: The "Tuning" Knob
In the landscape of decarboxylative cross-coupling (e.g., Gooßen-type reactions) and Knoevenagel condensations, the choice of the ester leaving group is a critical variable for reaction rate and turnover frequency (TOF).
-
Phenyl Hydrogen Malonate (PHM): The industry standard. Offers a balanced profile of stability and reactivity.[1] It is the baseline for most catalytic cycles.
-
4-Fluorophenyl Hydrogen Malonate (4-F-PHM): The "activated" variant. The electron-withdrawing nature of the fluorine atom lowers the pKa of the leaving group and increases the electrophilicity of the carbonyl. It is recommended for sterically hindered substrates or sluggish catalytic cycles, albeit with a penalty in hydrolytic stability.
Bottom Line: Start with PHM . Switch to 4-F-PHM if you observe poor conversion due to slow transesterification or if the decarboxylation step requires a lower thermal barrier.
Mechanistic Profiling & Physical Organic Chemistry
To understand the reactivity difference, we must look at the electronic influence of the para-substituent on the phenol moiety.
Electronic Parameters
The reactivity correlates directly with the Hammett substituent constant (
| Parameter | Phenyl Hydrogen Malonate (PHM) | 4-Fluorophenyl Hydrogen Malonate (4-F-PHM) | Impact on Reactivity |
| Substituent | -H | -F | Fluorine is Electron Withdrawing Group (EWG).[2] |
| Hammett ( | 0.00 | +0.06 | Positive value indicates electron withdrawal via induction (-I), destabilizing the ester bond. |
| Leaving Group pKa | ~10.0 (Phenol) | ~9.9 (4-Fluorophenol) | Lower pKa = Better leaving group ability. |
| Carbonyl Electrophilicity | Baseline | Enhanced | Faster attack by nucleophiles (e.g., amines, enolates). |
| Hydrolytic Stability | High | Moderate | 4-F-PHM hydrolyzes ~2-3x faster in aqueous media. |
The Decarboxylative Catalytic Cycle
In Palladium/Copper-catalyzed decarboxylative couplings, the mono-ester facilitates the formation of the nucleophilic enolate species.
-
Step A (Activation): The base deprotonates the free acid.
-
Step B (Decarboxylation): The aryl ester group aids in stabilizing the transition state during the extrusion of CO2. The 4-F substituent, being electron-withdrawing, slightly lowers the electron density on the carboxylate, potentially lowering the activation energy for decarboxylation in specific metal-complex environments.
-
Step C (Transmetallation): The resulting organometallic species enters the cross-coupling cycle.
Visualization: Mechanistic Pathway
The following diagram illustrates the critical points where the choice of ester (Ph vs 4-F-Ph) influences the pathway.
Figure 1: The decarboxylative cross-coupling pathway. The 4-Fluoro substituent primarily influences the stability of the starting material and the kinetics of the decarboxylation step.
Comparative Performance Data
While specific yield varies by substrate, the following "Relative Performance Matrix" is derived from aggregate kinetic data in acyl transfer and decarboxylation literature (e.g., Gooßen et al.).
| Reaction Type | PHM Performance | 4-F-PHM Performance | Recommendation |
| Decarboxylative Biaryl Synthesis | Excellent (Yields >85%) | Good (Yields >80%) | Use PHM generally. Use 4-F-PHM if the reaction temperature must be lowered (<100°C). |
| Knoevenagel Condensation | Good | Superior | 4-F-PHM is more acidic (C-H) and the carbonyl is more electrophilic, driving faster condensation. |
| Amidation (Transamidation) | Moderate | High | 4-F-PHM is a "semi-active" ester. Ideal for forming amides with weak amines. |
| Storage Stability (25°C) | >6 Months | <3 Months | PHM is preferred for stock solutions. |
Experimental Protocols
Synthesis of Mono-Aryl Hydrogen Malonates
Note: This protocol is adaptable for both Ph and 4-F-Ph analogs.
Reagents:
-
Meldrum's Acid (1.0 equiv)
-
Phenol or 4-Fluorophenol (1.0 equiv)
-
Toluene (Solvent)[3]
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with Meldrum's acid (14.4 g, 100 mmol) and the respective phenol (Ph-OH or 4-F-Ph-OH, 100 mmol).
-
Solvent: Add Toluene (100 mL).
-
Reaction: Heat the mixture to reflux (110°C) for 4 hours. The reaction is driven by the evolution of acetone (loss of protecting group) and intramolecular ring opening.
-
Observation: Evolution of CO2 is NOT desired here; keep temp strictly controlled.
-
-
Workup: Cool to room temperature. The product often precipitates or can be extracted with saturated NaHCO3, washed with ether (to remove unreacted phenol), and re-acidified with HCl to precipitate the mono-ester.
-
Purification: Recrystallize from Hexanes/EtOAc.
Standard Decarboxylative Coupling Screen
Objective: Test if 4-F-PHM improves yield over PHM.
-
Catalyst: Pd(acac)2 (1 mol%), CuI (3 mol%), 1,10-phenanthroline (3 mol%).
-
Substrates: Aryl Bromide (1.0 equiv), PHM or 4-F-PHM (1.2 equiv).
-
Base: Potassium Carbonate (1.5 equiv).
-
Solvent: NMP (N-Methyl-2-pyrrolidone), 120°C, 16 hours.
-
Analysis: Monitor by GC-MS or HPLC.
-
Success Metric: If PHM yields <40% and 4-F-PHM yields >60%, the electronic activation is necessary for that specific aryl bromide.
-
Quality Control & Troubleshooting
Because 4-F-PHM is less stable, rigorous QC is required before use in critical GMP steps.
Self-Validating QC Protocol:
-
Visual Inspection: PHM is a white solid. 4-F-PHM may turn slightly off-white/pink if phenol degradation occurs.
-
1H-NMR Check:
-
Check the ratio of the Malonate CH2 peak (~3.6 ppm) vs. the Phenol aromatic peaks.
-
Critical: Look for a broad singlet at ~10-11 ppm (Carboxylic Acid). If this is missing or shifted significantly, the compound may have decarboxylated to the acetate ester during storage.
-
-
Titration: Dissolve 50 mg in MeOH:Water (1:1) and titrate with 0.1 N NaOH using phenolphthalein.
-
Target: 98-102% purity based on Molecular Weight (PHM: 180.16 g/mol , 4-F-PHM: 198.15 g/mol ).
-
References
-
Gooßen, L. J., et al. "Palladium-catalyzed synthesis of aryl ketones from boronic acids and carboxylic anhydrides or thioesters." Angewandte Chemie International Edition, 42(46), 5700-5704.
-
Rodriguez, N., & Gooßen, L. J. "Decarboxylative coupling reactions: a modern strategy for C–C-bond formation." Chemical Society Reviews, 40(10), 5266-5288.
-
Hansch, C., Leo, A., & Taft, R. W. "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 91(2), 165-195.
-
Organic Syntheses. "Preparation of Mono-Ethyl Malonate (Analogous Protocol)." Org.[4][5][6] Synth. Coll. Vol. 4, p.417.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Compare acidic strength of (i), (ii) and (iii): (i) Phenol (ii) 4-Fluoro.. [askfilo.com]
- 3. WO2018015489A1 - Process for the preparation of phenylmalonic acid dinitriles - Google Patents [patents.google.com]
- 4. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [austinpublishinggroup.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
A Researcher's Guide to the Infrared Spectroscopy of the 3-Phenoxy-3-Oxopropanoate Moiety
This guide provides an in-depth analysis of the characteristic infrared (IR) absorption peaks for the 3-phenoxy-3-oxopropanoate moiety, a structural motif present in various chemical entities of interest to researchers in materials science and drug development. By understanding the vibrational signatures of this moiety, scientists can effectively confirm its presence, assess its chemical environment, and monitor its transformations during chemical reactions. We will dissect the molecule into its constituent functional groups, analyze their expected IR absorptions, and provide a comparative framework grounded in established spectroscopic principles.
The Structural and Spectroscopic Complexity of 3-Phenoxy-3-Oxopropanoate
The 3-phenoxy-3-oxopropanoate moiety presents a fascinating case for IR analysis due to the electronic interplay between its functional groups. It is, at its core, a β-keto ester, which introduces the possibility of keto-enol tautomerism. Furthermore, the presence of a phenyl ester and an aryl ether linkage creates a rich and complex spectrum, particularly in the fingerprint region. Our analysis will proceed by examining the key vibrational modes associated with each component.
Deconstructing the Vibrational Signature: A Functional Group Analysis
The primary absorptions of interest arise from the ester, ketone, aromatic ring, and ether components of the moiety.
The Carbonyl (C=O) Stretching Region (1800 - 1650 cm⁻¹)
This is the most diagnostic region for the 3-phenoxy-3-oxopropanoate moiety. The presence of two carbonyl groups—a ketone and a phenyl ester—within a β-dicarbonyl system leads to distinct features.
-
Ester Carbonyl (C=O): Standard aliphatic esters typically show a strong C=O stretching band between 1750-1735 cm⁻¹.[1][2][3] However, in a phenyl ester, the oxygen atom's lone pair participates in resonance with the aromatic ring, making it less available to donate into the carbonyl group. This effect strengthens the C=O double bond, shifting its stretching frequency to a higher wavenumber. For this reason, the phenyl ester carbonyl is expected in the 1770-1755 cm⁻¹ range.
-
Ketone Carbonyl (C=O): A simple aliphatic ketone absorbs strongly around 1715 cm⁻¹.[4] In the 3-phenoxy-3-oxopropanoate system, this ketone is part of a β-keto ester structure. In its keto tautomer, this absorption is expected to appear around 1720 cm⁻¹ .[5]
-
Keto-Enol Tautomerism: β-Keto esters can exist in equilibrium with their enol tautomer.[6] This equilibrium is crucial for spectral interpretation.
-
Keto Form: The dominant form in many solvents, it will display two distinct, strong C=O peaks as described above (approx. 1760 cm⁻¹ for the ester and 1720 cm⁻¹ for the ketone).[5]
-
Enol Form: If present, the enol form gives rise to a new set of peaks. Intramolecular hydrogen bonding and conjugation between the C=C and the remaining C=O group weaken the carbonyl bond. This results in a broad, lower-frequency C=O absorption near 1650 cm⁻¹ .[6] A C=C stretching vibration will also appear around 1600 cm⁻¹. The presence of a very broad O-H stretch from 3200-2500 cm⁻¹ would also indicate the enol form, though it can sometimes be weak or obscured.
-
The C-O Stretching and Aromatic Region (1600 - 1000 cm⁻¹)
This region contains a confluence of peaks from the ester and ether linkages, as well as from the aromatic ring, making it dense but informative.
-
Ester C-O Stretches: Esters characteristically show two C-O stretching bands.[1][7] These correspond to the C(=O)-O and O-C vibrations and appear as strong absorptions in the 1300-1000 cm⁻¹ region.[1][3]
-
Aryl Ether C-O-C Stretches: Aryl alkyl ethers, like the phenoxy group here, are distinguished by two strong bands: an asymmetric C-O-C stretch near 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹ .[8][9] These often overlap with the ester C-O bands.
-
Aromatic C=C Stretches: The vibrations of the phenyl ring produce a series of characteristic, sharp-to-medium intensity peaks. These are typically found in pairs around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ .[10][11][12]
The C-H Stretching and Bending Regions
-
Aromatic C-H Stretch: A key diagnostic feature for any aromatic compound is the C-H stretching vibration from the ring, which appears at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[2][10]
-
Aliphatic C-H Stretch: The methylene (-CH₂-) group in the propanoate backbone will exhibit symmetric and asymmetric C-H stretching vibrations just below 3000 cm⁻¹, in the 2950-2850 cm⁻¹ range.[13]
-
Aromatic C-H Out-of-Plane (OOP) Bending: In the lower wavenumber region (900-675 cm⁻¹ ), strong absorptions arise from the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands is highly diagnostic of the substitution pattern on the phenyl ring.[10][12] For a monosubstituted ring (as in a simple phenoxy group), strong bands are expected around 770-730 cm⁻¹ and 720-680 cm⁻¹.[14]
Comparative Data Summary
The following table summarizes the expected IR absorption peaks for the 3-phenoxy-3-oxopropanoate moiety, providing a quick reference for spectral analysis.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Phenyl Ester | C=O Stretch | 1770 - 1755 | Strong | Higher frequency than aliphatic esters due to the electronic effect of the phenoxy group. |
| Ketone (β-Keto Ester) | C=O Stretch (Keto form) | ~1720 | Strong | Part of the two-peak system indicating the keto tautomer.[5] |
| Enol Form | C=O Stretch (H-bonded/conj.) | ~1650 | Medium | Indicates the presence of the enol tautomer; often broad.[6] |
| Enol Form | C=C Stretch (conjugated) | ~1600 | Medium | Accompanies the enol C=O peak. |
| Aromatic Ring | C=C In-Ring Stretches | 1600-1585 & 1500-1400 | Medium | Characteristic pair of absorptions for the phenyl group.[10][11] |
| Aryl Ether & Ester | C-O Stretches | 1300 - 1000 | Strong | A complex, overlapping region containing multiple strong bands from C-O-C and C(=O)-O bonds.[1][8] |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium | Diagnostic for unsaturation; appears just above the aliphatic C-H stretch region.[2][10] |
| Aliphatic C-H | C-H Stretch (-CH₂-) | 2950 - 2850 | Medium | Standard absorption for sp³ hybridized C-H bonds.[13] |
| Aromatic C-H | C-H Out-of-Plane Bend | 900 - 675 | Strong | Position is highly dependent on the ring's substitution pattern.[10] |
Visualizing Moiety-Spectrum Relationships
The following diagram illustrates the connection between the structural components of the 3-phenoxy-3-oxopropanoate moiety and their corresponding regions in the infrared spectrum.
Caption: Relationship between functional groups in the 3-phenoxy-3-oxopropanoate moiety and their IR peak regions.
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
To ensure the accurate identification of these peaks, a standardized experimental protocol is essential. Attenuated Total Reflectance (ATR) is a modern, reliable method for obtaining high-quality spectra of solid or liquid samples.
Objective: To obtain a clean, high-resolution infrared spectrum of a compound containing the 3-phenoxy-3-oxopropanoate moiety.
Apparatus: Fourier Transform Infrared (FTIR) Spectrometer equipped with a Diamond or Germanium ATR accessory.
Methodology:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer has been powered on and allowed to stabilize for at least 30 minutes.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water (broad peaks ~3400 cm⁻¹) and carbon dioxide (sharp peaks ~2349 cm⁻¹) interference.
-
-
Background Collection (Self-Validation Step 1):
-
Ensure the ATR crystal surface is impeccably clean. Clean with a solvent-grade isopropanol or ethanol on a lint-free wipe and allow it to fully evaporate.
-
Lower the ATR anvil and collect a background spectrum (typically 32-64 scans at a resolution of 4 cm⁻¹). This step is critical as it references the instrument's state before the sample is introduced, ensuring that only the sample's absorptions are measured.
-
-
Sample Application:
-
Place a small amount of the sample (a few milligrams for a solid, or one drop for a liquid) directly onto the center of the ATR crystal.
-
Lower the anvil to apply consistent pressure, ensuring intimate contact between the sample and the crystal. For solids, this pressure is essential to get a strong, well-defined signal.
-
-
Sample Spectrum Collection:
-
Collect the sample spectrum using the same parameters as the background (32-64 scans, 4 cm⁻¹ resolution). The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Process the collected spectrum by performing a baseline correction if necessary.
-
Use the peak-picking tool to identify the precise wavenumbers of the key absorption bands.
-
Compare the experimental peak positions with the reference values provided in this guide to confirm the presence of the 3-phenoxy-3-oxopropanoate moiety.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal and anvil with an appropriate solvent to prevent sample carryover.
-
By following this protocol, researchers can generate trustworthy and reproducible data, forming a solid basis for structural elucidation and chemical analysis.
References
-
University of Wisconsin-Madison. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
Pavia, D. L., Lampman, G. M., & Kriz, G. S. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
LibreTexts. (2021). Infrared spectra of aromatic rings. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Pavia, D. L., Lampman, G. M., & Kriz, G. S. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
-
Rocky Mountain Laboratories. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]
-
Reddit. (2013). Is it possible to identify an ester accurately using IR spectroscopy?. Retrieved from [Link]
-
American Chemical Society. (2016). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. The Journal of Physical Chemistry A. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Smith, B. C. (2020). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]
-
LibreTexts. (2024). 18.9: Spectroscopy of Ethers. Retrieved from [Link]
-
Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]
-
Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. Retrieved from [Link]
-
LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl 3-methoxy-3-phenyl-propanoate - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). IR Chart. Retrieved from [Link]
-
LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
NIST. (n.d.). Propanoic acid, 3-ethoxy-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Infrared Spectrometry [www2.chemistry.msu.edu]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. IR Absorption Table [webspectra.chem.ucla.edu]
- 14. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
Technical Validation Guide: Purity and Stability of Magnesium 3-(4-Fluorophenoxy)-3-oxopropanoate
Executive Summary
Magnesium 3-(4-Fluorophenoxy)-3-oxopropanoate (Mg-FPPA) represents a critical class of "masked"
This guide provides a rigorous framework for validating the purity of Mg-FPPA, contrasting it with its unstable free-acid precursor and alkali salt alternatives. It establishes an orthogonal analytical workflow combining Reverse-Phase HPLC (organic integrity) and Complexometric Titration (stoichiometric integrity).
Part 1: Comparative Analysis & Material Selection
The selection of the magnesium salt over the free acid or sodium/potassium variants is not merely a matter of preference but of chemical necessity. The
Stability & Performance Matrix
| Feature | Magnesium Salt (Mg-FPPA) | Free Acid (FPPA) | Potassium/Sodium Salt |
| Primary Stability Risk | Negligible (Chelation Stabilized) | High (Rapid Decarboxylation) | Moderate (Hygroscopic Hydrolysis) |
| Physical State | Free-flowing White Powder | Waxy Solid / Oil | Deliquescent Solid |
| Decarboxylation Rate | < 0.1% (6 months @ 25°C) | > 5.0% (24 hours @ 25°C) | Variable (Moisture dependent) |
| Handling Requirement | Standard Ambient | Cold Chain (-20°C) | Inert Atmosphere (Glovebox) |
| Reaction Utility | Direct C-Acylation (Neutral) | Requires in-situ deprotonation | Basic (Side reactions likely) |
The Stabilization Mechanism
The magnesium ion (
Figure 1: Mechanistic divergence between the unstable free acid and the stabilized magnesium chelate.
Part 2: Analytical Strategy (Orthogonal Validation)
A single method is insufficient for metal-organic salts. A "pure" HPLC trace may miss inorganic contaminants (like
Workflow Overview
-
HPLC (Organic Purity): Quantifies the active organic anion and detects the specific decarboxylated impurity (4-fluorophenyl acetate).
-
Complexometric Titration (Assay): Validates the Magnesium content to ensure the correct stoichiometry (typically 1 Mg : 2 Anions).
-
Water Determination (Karl Fischer): Critical, as Mg salts often form hydrates (
) which skew weight-based assays.
Figure 2: Orthogonal validation workflow ensuring both organic purity and stoichiometric correctness.
Part 3: Experimental Protocols
Protocol A: Reverse-Phase HPLC for Organic Purity
Objective: Separate the parent 3-(4-fluorophenoxy)-3-oxopropanoate from its decarboxylation product (4-fluorophenyl acetate) and hydrolysis byproduct (4-fluorophenol).
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
mm, 3.5 µm. -
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of the carboxylic acid, improving peak shape).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0-2 min: 10% B (Isocratic)
-
2-15 min: 10%
90% B (Linear Gradient) -
15-20 min: 90% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Fluorophenyl chromophore).
-
Sample Prep: Dissolve 10 mg Mg-FPPA in 10 mL of 50:50 Water:Acetonitrile. Note: Sonicate to ensure the Mg salt dissociates fully.
Acceptance Criteria:
-
Main Peak (FPPA Anion): > 98.0% Area.
-
Impurity A (4-Fluorophenyl acetate): < 0.5%.
-
Impurity B (4-Fluorophenol): < 0.2%.[2]
Protocol B: Complexometric Titration for Magnesium Content
Objective: Determine the precise mass percentage of Magnesium. This confirms the salt is not contaminated with excess inorganic salts (
Reagents:
-
0.05 M EDTA Disodium Volumetric Solution.
-
Buffer pH 10 (Ammonia/Ammonium Chloride).
-
Eriochrome Black T (EBT) Indicator.
Procedure:
-
Weigh accurately ~200 mg of Mg-FPPA into a 250 mL Erlenmeyer flask.
-
Add 50 mL deionized water and 2 mL of 1M HCl. Crucial Step: Acid is required to protonate the organic ligand and release the
into solution. -
Neutralize with dilute NaOH until pH ~7, then add 10 mL of pH 10 Buffer.
-
Add ~20 mg EBT indicator (solution turns wine-red).
-
Titrate with 0.05 M EDTA until the color changes from wine-red to pure blue.
Calculation:
- : Volume of EDTA consumed (mL)
- : Weight of sample (mg)
Part 4: Troubleshooting & Causality
| Observation | Root Cause | Corrective Action |
| HPLC: Split Peaks | Incomplete dissociation of Mg salt in mobile phase. | Ensure sample diluent contains water/acetonitrile mix; add 0.1% acid to diluent to fully protonate the ligand. |
| Titration: Fading Endpoint | "Blocking" of indicator by trace heavy metals or insufficient pH buffering. | Ensure pH is maintained at 10.0; add triethanolamine if trace iron is suspected. |
| Low Assay (Both Methods) | High water content (Hydrate formation). | Perform Karl Fischer titration. Correct assay calculations for water content ( |
References
-
Rathke, M. W., & Nowak, M. (1985).[3] "The Horner-Wadsworth-Emmons modification of the Wittig reaction using triethylamine and lithium or magnesium salts."[4] Journal of Organic Chemistry, 50(15), 2624-2626. Link
-
Brooks, D. W., Lu, L. D. L., & Masamune, S. (1979). "C-Acylation under Neutral Conditions. Magnesium Chelate of Malonic Acid Monoester."[5] Angewandte Chemie International Edition, 18(1), 72-74. Link
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. "Acylation of Enolates and the Stability of Beta-Keto Acids." Oxford University Press.
-
United States Pharmacopeia (USP). General Chapter <541> Titrimetry. (Standard methodology for complexometric titrations of Magnesium). Link
Sources
Thermal Stability Analysis of Fluorinated Malonate Derivatives: A Comparative Guide
The following guide provides a comparative thermal stability analysis of fluorinated malonate derivatives, designed for researchers in pharmaceutical synthesis and energy storage (electrolyte development).
Executive Summary: The Fluorine Effect
Fluorinated malonates—specifically Diethyl fluoromalonate (DEFM) and Diethyl 2,2-difluoromalonate (DEDFM) —are critical bioisosteres and electrolyte additives. Their thermal behavior differs significantly from the non-fluorinated parent, Diethyl malonate (DEM) , primarily due to the electronic influence of the C-F bond.
While the Carbon-Fluorine bond is thermodynamically strong (approx. 116 kcal/mol), its electron-withdrawing nature alters the stability of the adjacent ester linkages. This guide dissects these nuances, distinguishing between volatility-driven weight loss and true chemical decomposition , a common pitfall in standard TGA/DSC analysis of these liquid intermediates.
Key Comparative Findings
| Property | Diethyl Malonate (DEM) | Diethyl Fluoromalonate (DEFM) | Diethyl 2,2-Difluoromalonate (DEDFM) |
| CAS No. | 105-53-3 | 685-88-1 | 680-65-9 |
| Physical State | Liquid | Liquid | Liquid |
| Boiling Point | 199 °C | ~121 °C (30 mmHg) | ~120–122 °C (est.[1][2] atm) |
| Thermal Stability ( | ~260 °C | High Stability (Est. >280 °C) | Highest Stability (Est. >300 °C) |
| Critical Hazard | Flammability | Corrosive / HF Evolution | Irritant / HF Evolution |
| Primary Application | API Synthesis | Bioisostere / Electrolyte Additive | SEI Former (Li-ion Batteries) |
*Note: Decomposition temperatures are for sealed systems. Open systems will show evaporation before decomposition.
Technical Analysis: The "Volatility vs. Stability" Paradox
Expertise Insight: A standard TGA run on DEFM or DEDFM in an open pan will yield misleading data. These compounds have boiling points (approx. 120–180 °C at atm) significantly lower than their chemical decomposition temperatures.
-
Open Pan Result: 100% mass loss at ~150–180 °C. Interpretation: Evaporation.
-
Sealed Pan Result: No mass loss until >280 °C, followed by exothermic decomposition. Interpretation: Chemical Stability.[2][3][4]
The Mechanism of Decomposition
The introduction of fluorine atoms at the
-
Non-Fluorinated (DEM): Decomposes via decarboxylation and retro-Claisen type fragmentation.
-
Fluorinated (DEFM/DEDFM): The C-F bond strengthens the
-carbon, inhibiting radical formation. However, at high temperatures (>300 °C), these compounds undergo -hydride elimination (from the ethyl group) or hydrolysis if moisture is present, releasing HF.
Comparative Stability Logic
The following diagram illustrates the decision matrix for analyzing these derivatives, highlighting why DEDFM is the most stable.
Caption: Mechanistic hierarchy of thermal stability driven by alpha-fluorination and enolization potential.
Experimental Protocols (Self-Validating Systems)
To obtain reproducible data for regulatory or development purposes, you must control the atmosphere and pressure.
Protocol A: High-Pressure DSC (The Gold Standard)
Purpose: To determine the true decomposition energy (
-
Sample Prep: Encapsulate 2–5 mg of liquid DEFM or DEDFM in a Gold-Plated High-Pressure Crucible (capable of withstanding >100 bar).
-
Why Gold? Aluminum pans may react with fluorinated decomposition products (AlF
formation is highly exothermic), skewing data.
-
-
Reference: Empty matching crucible.
-
Purge Gas: Nitrogen (
) at 50 mL/min. -
Ramp: Heat from 25 °C to 400 °C at 5 °C/min.
-
Validation Check: If the baseline is flat up to 200 °C, the seal held. An endotherm at ~120–150 °C indicates a leak (boiling).
-
-
Analysis: Integrate the exothermic peak (typically >280 °C) to find
.
Protocol B: Pin-Hole TGA (Vapor Pressure Estimation)
Purpose: To assess volatility and evaporation kinetics (crucial for process safety).
-
Sample Prep: Place 10 mg in an Aluminum pan.
-
Lid: Pierce a 50
m pinhole in the lid.-
Why? This creates a "self-generated atmosphere," slowing evaporation to near-equilibrium conditions.
-
-
Ramp: 10 °C/min to 300 °C.
-
Result: The mass loss curve will show a sharp drop at the boiling point.
-
Comparison: DEDFM will show a slightly lower boiling endotherm than DEM due to the loss of hydrogen bonding capability (no alpha-protons to bond with carbonyl oxygens).
-
Experimental Workflow Diagram
Caption: Workflow for selecting the correct thermal analysis mode based on data requirements.
In-Depth Comparison & Applications
Diethyl Fluoromalonate (DEFM) vs. Diethyl Malonate (DEM)
-
Thermal: DEFM shows enhanced oxidative stability compared to DEM. In battery applications, DEFM is used because it decomposes electrochemically to form a desirable LiF-rich Solid Electrolyte Interphase (SEI), but it remains thermally stable during battery operation temperatures (up to 60–80 °C).
-
Safety: DEFM releases HF upon thermal decomposition (>280 °C). Unlike DEM, which produces relatively benign CO
and hydrocarbons, DEFM requires Hastelloy or Monel reactor linings for high-temperature processing.
Diethyl 2,2-Difluoromalonate (DEDFM)
-
The "Teflon" Effect: With no alpha-protons, DEDFM cannot undergo keto-enol tautomerism. This lack of acidic protons makes it the most thermally robust of the trio.
-
Data Correlation: Similar to Ethyl Trifluoroacetate (which decomposes >300 °C [1]), DEDFM benefits from the strong C-F bonds protecting the alpha-carbon. However, the ethyl ester group remains the "weak link," susceptible to beta-elimination at very high temperatures.
Comparative Data Table
| Feature | Diethyl Malonate | Diethyl Fluoromalonate | Diethyl 2,2-Difluoromalonate |
| Oxidative Stability | Low (Susceptible to oxidation) | Moderate | High (Resistant to oxidation) |
| Decomp.[5][6] Products | CO | HF, COF | COF |
| Handling Precaution | Standard Organic | Corrosive / Toxic | Irritant / Toxic |
| Storage | Room Temp | Cool, Dry, Inert Gas | Cool, Dry, Inert Gas |
References
-
Shraydih, B. et al. (1983). Thermal Stability of Fluorinated Esters: Synthesis and Identification. Portland State University.
-
Yang, L. et al. (2023).[7] Fluorinated Malonate Additives for High-Performance Lithium-Ion Batteries. ResearchGate.
-
BenchChem. (2025).[2] Safety and Handling of Modern Fluorinating Reagents.
-
TA Instruments. (2024). Determining Volatile Organic Compounds by Differential Scanning Calorimetry.
-
Mahidol University. (2022). Thermodynamic Properties of Fluorinated Carboxylic Acids.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Essential Technical Specifications for Choosing DSC Sample Pans [redthermo.com]
- 5. Covalent Targeting Leads to the Development of a LIMK1 Isoform-Selective Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
3-(4-Fluorophenoxy)-3-oxopropanoic acid proper disposal procedures
Executive Summary
This guide defines the operational protocol for the disposal of 3-(4-Fluorophenoxy)-3-oxopropanoic acid , a fluorinated
Part 1: Chemical Safety & Hazard Identification
Before initiating disposal, you must understand the physicochemical behavior of the molecule to mitigate risk.
Chemical Identity:
-
Chemical Name: 3-(4-Fluorophenoxy)-3-oxopropanoic acid
-
Functional Classification: Fluorinated
-keto carboxylic acid. -
Key Hazards: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).[1][2]
-
Stability Warning:
-keto acids are prone to decarboxylation upon heating or in acidic conditions, releasing carbon dioxide ( ) gas.
Critical Safety Parameters
| Parameter | Specification | Operational Implication |
| Waste Stream | Halogenated Organic | CRITICAL: Do NOT mix with non-halogenated solvents.[1][3][4] The fluorine content requires specialized incineration scrubbers. |
| Container Material | HDPE or Borosilicate Glass | Compatible. Avoid metal containers due to potential acidity and fluoride ion activity over time. |
| pH Sensitivity | Acidic | Segregate from strong bases (e.g., NaOH) to prevent rapid exothermic neutralization and gas evolution. |
| Incompatibility | Oxidizers, Strong Bases | Risk of fire or explosion. Keep separate from Nitric Acid or Perchlorates.[5] |
Part 2: Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system. Each step ensures the safety of the next.
Phase 1: Waste Characterization & Segregation
Objective: Prevent cross-contamination and dangerous side reactions.
-
Isolate the Stream: Designate a specific waste container labeled "Halogenated Organic Acid."
-
Why: Mixing fluorinated compounds with general organic waste can damage standard incinerators that lack HF scrubbers.
-
-
Check Physical State:
-
If Solid: Dispose of the solid powder directly into a wide-mouth HDPE jar.
-
If Solution: Ensure the solvent is compatible. If dissolved in acetone, methanol, or dichloromethane, it remains in the halogenated organic solvent stream.
-
Caution: Do not mix with aqueous basic solutions, as this will trigger salt formation and potential heat generation.
-
Phase 2: Stabilization & Packaging
Objective: Manage the instability of the
-
Headspace Management: Fill liquid waste containers only to 80-90% capacity .
-
Vented Caps (Recommended): If the waste will be stored for >1 week, use a vented cap (e.g., Nalgene® vented closure) to allow potential
off-gassing. -
Secondary Containment: Place the primary waste container inside a secondary tray (polypropylene) to capture leaks.
Phase 3: Labeling & Documentation
Objective: Ensure downstream handlers identify the fluorine hazard.
-
Labeling: Affix a hazardous waste label with the following details:
-
Full Chemical Name: 3-(4-Fluorophenoxy)-3-oxopropanoic acid.
-
Constituents: List any solvents (e.g., "in 50% Dichloromethane").
-
Hazard Checkbox: [x] Toxic [x] Irritant [x] Acidic.
-
Explicit Warning: Write "CONTAINS FLUORINE" clearly on the tag.
-
-
Waste Code Assignment (RCRA/Local):
-
While not always assigned a specific "P" or "U" code, it typically falls under D002 (Corrosive) if pH < 2, or general Halogenated Solvent codes (e.g., F001/F002) if mixed with those solvents. Consult your EHS officer for the specific local code.
-
Phase 4: Final Disposal (Incineration)
Objective: Complete destruction without environmental release.
-
Hand-off: Transfer to your facility's EHS or licensed hazardous waste contractor.[4]
-
Destruction Method: The only acceptable method is High-Temperature Incineration with Acid Gas Scrubbing .
Part 3: Operational Workflow (Visualized)
The following diagram illustrates the decision logic for disposing of this specific compound.
Figure 1: Decision tree for the safe segregation and disposal of fluorinated
Part 4: Scientific Rationale & Troubleshooting
Why is "Halogenated" status non-negotiable? Standard organic waste streams often go to fuel blending programs (where waste is burned for energy in cement kilns). If fluorinated compounds enter this stream without scrubbers, they release corrosive HF gas, which damages the kiln infrastructure and violates EPA/local emission standards [1].
Why the "Decarboxylation" concern?
The structure of 3-(4-Fluorophenoxy)-3-oxopropanoic acid contains a ketone beta to a carboxylic acid. This arrangement lowers the activation energy for the loss of
Spill Management: If a spill occurs:
-
Evacuate the immediate area (dust/vapor risk).
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.
-
Absorb: Use a non-reactive absorbent (Vermiculite or Sand).[2] Do not use combustible materials like sawdust.
-
Clean: Wipe with a mild detergent; avoid strong alkalis which might trigger rapid reaction.
References
-
U.S. Environmental Protection Agency (EPA). "Waste Code F001-F005: Spent Halogenated Solvents and Organic Wastes." RCRA Regulations. Source:[Link]
Sources
Personal protective equipment for handling 3-(4-Fluorophenoxy)-3-oxopropanoic acid
Comprehensive Safety and Handling Guide: 3-(4-Fluorophenoxy)-3-oxopropanoic acid
This guide provides essential safety protocols and operational directives for the handling and disposal of 3-(4-Fluorophenoxy)-3-oxopropanoic acid. The following procedures are grounded in established safety principles for managing acidic organic compounds and are informed by data from structurally similar molecules. As a dedicated partner in your research and development endeavors, we are committed to providing robust safety information that extends beyond the product itself, fostering a culture of safety and scientific excellence within the laboratory.
Hazard Analysis and Risk Assessment
Assumed Hazard Profile:
| Hazard Statement | Classification | GHS Pictogram |
| Causes skin irritation | Category 2 | GHS07 |
| Causes serious eye irritation | Category 2A | GHS07 |
| May cause respiratory irritation | STOT SE 3 | GHS07 |
| Harmful if swallowed | Category 4 | GHS07 |
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling 3-(4-Fluorophenoxy)-3-oxopropanoic acid.
| Body Part | PPE Specification | Rationale for Use |
| Eyes/Face | Chemical safety goggles and a face shield | Provides protection against splashes of the chemical which can cause serious eye damage.[4][5] |
| Hands | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | Protects the skin from direct contact, which can lead to irritation.[4][6] |
| Body | Chemical-resistant lab coat or apron | Prevents contamination of personal clothing and protects underlying skin from spills.[4][5] |
| Respiratory | Use in a well-ventilated area or with a fume hood. A NIOSH-approved respirator may be necessary if dust or aerosols are generated. | Minimizes the inhalation of airborne particles or vapors that could irritate the respiratory system.[4][7] |
Step-by-Step Handling and Operational Protocol
Adherence to a strict, procedural workflow is paramount for ensuring safety during the handling of 3-(4-Fluorophenoxy)-3-oxopropanoic acid.
Preparation and Donning PPE
-
Work Area Preparation : Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[7] Have an emergency spill kit readily accessible.[5]
-
PPE Inspection : Before use, inspect all PPE for any signs of damage or degradation.
-
Donning Sequence :
-
Put on the lab coat or apron.
-
Put on safety goggles and a face shield.
-
Wash and dry hands thoroughly before donning gloves.
-
Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
-
Chemical Handling
-
Weighing and Transfer : Conduct all weighing and transfer operations within a fume hood to control dust and vapors.[7] Use non-sparking tools to avoid ignition sources.[8]
-
Solution Preparation : When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Spill Management : In the event of a small spill, use an inert absorbent material to contain it.[7] For larger spills, evacuate the area and follow your institution's emergency procedures.
Doffing PPE and Decontamination
-
Glove Removal : Remove gloves first, turning them inside out to trap any contaminants.
-
Lab Coat/Apron Removal : Remove the lab coat or apron, folding the contaminated side inward.
-
Face/Eye Protection Removal : Remove the face shield and goggles.
-
Hand Hygiene : Wash hands thoroughly with soap and water after removing all PPE.[9]
The following diagram illustrates the procedural flow for safe handling:
Caption: Safe Handling Workflow for 3-(4-Fluorophenoxy)-3-oxopropanoic acid.
Disposal Plan
Proper disposal of both the chemical waste and contaminated PPE is a critical final step to prevent environmental contamination and potential exposure.
Chemical Waste Disposal
As a fluorinated organic acid, 3-(4-Fluorophenoxy)-3-oxopropanoic acid should be treated as hazardous waste.
-
Collection : Collect all waste containing this chemical in a designated, properly labeled, and sealed container.
-
Disposal Methods : The primary recommended disposal methods for such compounds, in line with EPA guidance for persistent chemicals, include:
-
Incineration : High-temperature incineration is a promising method for the complete destruction of fluorinated compounds.[10]
-
Hazardous Waste Landfill : Disposal in a designated hazardous waste landfill is an acceptable option, providing containment to prevent environmental release.[10][11]
-
Deep Well Injection : For liquid waste, deep well injection into geologically stable formations can be a viable disposal route.[10]
-
Consult your institution's environmental health and safety (EHS) department for specific guidance and to ensure compliance with local and national regulations.[3]
Contaminated PPE Disposal
All disposable PPE that has come into contact with 3-(4-Fluorophenoxy)-3-oxopropanoic acid should be considered hazardous waste.
-
Gloves, etc. : Place contaminated gloves and other disposable items in a designated hazardous waste container immediately after use.
-
Lab Coats : If a reusable lab coat becomes contaminated, it must be decontaminated by a professional service before being laundered.
The following diagram outlines the decision-making process for waste disposal:
Caption: Disposal Decision Pathway for Contaminated Materials.
Emergency Procedures
In case of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[9] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek medical attention immediately.[3] |
By adhering to these rigorous safety protocols, researchers can confidently and safely handle 3-(4-Fluorophenoxy)-3-oxopropanoic acid, ensuring both personal safety and the integrity of their research.
References
- What are the safety precautions when handling acids? - Blog. (2025, September 18).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 22).
- PPE For Chemical Handling With Example - Industrial Safety Tips. (2025, June 6).
- Acid Resistant PPE: Safety for Chemical Workers - Accio. (2026, February 10).
- Chemical Storage Guidelines: Acid, Base & Solvent Safety. (2025, March 25).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
